molecular formula C6H3ClIN3 B2597267 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1448695-71-3

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Número de catálogo: B2597267
Número CAS: 1448695-71-3
Peso molecular: 279.47
Clave InChI: QHCQXONDPOVIAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.47. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCQXONDPOVIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Applications of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in Advanced Drug Discovery

Executive Summary 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) is a highly specialized, halogenated fused heterocycle that serves as a cornerstone intermediate in modern medicinal chemistry. By acting as a 9-deazapurine bioisostere, this scaffold replaces the N9 atom of natural purines with a carbon atom, rendering downstream active pharmaceutical ingredients (APIs) completely resistant to enzymatic cleavage by nucleoside phosphorylases. This technical guide details its physicochemical properties, orthogonal reactivity, and validated synthetic protocols, highlighting its critical role in the development of MAP4K4 inhibitors, Purine Nucleoside Phosphorylase (PNP) inhibitors, and antimalarial agents.

Physicochemical Properties & Handling

Understanding the physicochemical profile of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is essential for maintaining its stability during multi-step syntheses.

PropertySpecification
CAS Number 1448695-71-3
Molecular Formula C6H3ClIN3
Molecular Weight 279.47 g/mol
Appearance Off-white to light-colored crystalline solid
Purity ≥ 95% - 98%
Storage Conditions 2-8°C, dark place, inert atmosphere
Solubility Soluble in THF, DMF, DMSO; poorly soluble in water
GHS Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin, or inhaled)

Causality in Handling: The presence of the C-I bond makes the molecule inherently susceptible to photolytic homolytic cleavage, necessitating storage in a dark environment . Furthermore, the compound is hygroscopic; exposure to atmospheric moisture can lead to gradual hydrolysis of the C4-chlorine atom. Therefore, maintaining an inert atmosphere (Argon/N2) at 2-8°C is a strict requirement to preserve its >95% purity over time .

Structural Reactivity & Mechanistic Logic

The strategic value of this intermediate lies in its orthogonal reactivity, which allows chemists to functionalize the molecule sequentially without complex protecting-group gymnastics:

  • C4-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The electron-withdrawing nature of the pyrimidine nitrogens highly activates the C4 position. This allows for straightforward displacement by various nucleophiles (amines, alcohols, thiols) to mimic the 6-position of natural adenine or guanine.

  • C7-Iodine (Transition-Metal Cross-Coupling): The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This thermodynamic difference ensures that Palladium(0) catalysts will selectively undergo oxidative addition at the C7 position. This enables Suzuki-Miyaura, Sonogashira, or Stille couplings to introduce diverse aryl or alkynyl groups while leaving the C4-chlorine intact for subsequent reactions 1[1].

  • N5-Proton (Acidic Hub): The pyrrole N-H is acidic and can interfere with basic cross-coupling conditions by forming an electron-rich anion that poisons the palladium catalyst. It is standard practice to protect this nitrogen (e.g., with a SEM or Boc group) prior to C7 functionalization 2[2].

Validated Synthesis Protocol: Electrophilic Iodination

The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine relies on the regioselective electrophilic aromatic substitution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. N-Iodosuccinimide (NIS) is the reagent of choice because it provides a controlled, mild source of electrophilic iodine (I+), which selectively attacks the electron-rich C7 position of the pyrrole ring 3[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Logic: THF is an optimal solvent as it fully solubilizes the starting material and stabilizes the polar transition state of the iodination.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 to 1.15 eq) portion-wise to the stirred solution at room temperature. Logic: Portion-wise addition prevents thermal spikes that could lead to over-iodination or degradation.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. The reaction is self-validating; completion can be confirmed via LC-MS or TLC (disappearance of the starting material mass/spot) 3[4].

  • Quenching: Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3). Logic: This is a critical self-validating safety step. Thiosulfate reduces any unreacted electrophilic iodine into benign iodide ions, preventing oxidative degradation of the product during concentration 5[5].

  • Isolation: Extract the aqueous layer with tert-Butyl methyl ether (TBME) or Dichloromethane (DCM). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Triturate the resulting crude residue with diethyl ether (Et2O) and filter to yield the pure 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine as an off-white solid 3[4].

SynthesisWorkflow SM 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Starting Material) Reaction Add NIS in Anhydrous THF Stir at RT (1-4 hours) SM->Reaction Monitor Monitor via LC-MS/TLC (Self-Validation) Reaction->Monitor Quench Quench with Na2S2O3 (aq) (Neutralizes excess I+) Monitor->Quench Extract Extract with TBME/DCM & Wash with Brine Quench->Extract Product 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Yield via Et2O Trituration) Extract->Product

Step-by-step synthetic workflow and self-validating isolation of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Applications in Advanced Drug Discovery

4.1. MAP4K4 Inhibitors for Cardioprotection Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4) is a critical mediator of cell death, particularly in cardiomyocytes under oxidative stress (e.g., during ischemia-reperfusion injury or "heart attacks"). 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a fundamental building block for synthesizing potent MAP4K4 inhibitors. By leveraging the C7-iodine for cross-coupling, researchers have developed highly selective inhibitors that rescue mitochondrial function and suppress human cardiac muscle cell death 3[3].

MAP4K4Pathway Stress Ischemia / Oxidative Stress MAP4K4 MAP4K4 Kinase Activation Stress->MAP4K4 JNK JNK Signaling Cascade MAP4K4->JNK Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis Drug Pyrrolopyrimidine Inhibitor API Drug->MAP4K4 Inhibits Survival Mitochondrial Rescue & Cell Survival Drug->Survival Promotes

Mechanism of action for pyrrolopyrimidine-derived MAP4K4 inhibitors in preventing cardiomyocyte apoptosis.

4.2. Purine Nucleoside Phosphorylase (PNP) Inhibitors PNP is a validated target for treating T-cell malignancies and certain parasitic infections. The 9-deazahypoxanthine nucleobase, derived directly from 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, is utilized to create acyclic nucleoside phosphonates. The carbon-for-nitrogen swap at the 9-position ensures the resulting drug cannot be cleaved by PNP, allowing it to act as a potent, long-lasting competitive inhibitor 2[2].

4.3. Antimalarial Acyclic Nucleoside Phosphonates (ANPs) Plasmodium parasites lack the ability to synthesize purines de novo and rely entirely on the salvage pathway via hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is utilized to synthesize 9-deaza-PMEA (adefovir) analogues. The C7-iodine is subjected to Stille cross-coupling with vinyl tributyltin to build the acyclic phosphonate chain, yielding compounds that selectively starve the malaria parasite of essential nucleotides 1[1].

References

  • Sigma-Aldrich. "4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Properties & Safety Information." Sigma-Aldrich Catalog.
  • Holy, A., et al. "Nucleobase Modified Adefovir (PMEA) Analogues as Potent and Selective Inhibitors." PMC - National Institutes of Health.
  • "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors." Journal of Medicinal Chemistry - ACS Publications.
  • "WO2019073253A1 - Map4k4 inhibitors." Google Patents.
  • "CN104780922B - Interferon Inducer Compounds." Google Patents.

Sources

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3): A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on heteroaromatic scaffolds that mimic the purine ring of adenosine triphosphate. 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has emerged as a privileged building block in this domain[1]. By featuring two distinct halogen substituents on a fused bicyclic core, this intermediate offers highly predictable, orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and application workflows for utilizing this critical intermediate in advanced drug discovery.

Physicochemical Profiling

Understanding the fundamental properties of this scaffold is critical for optimizing reaction conditions, particularly regarding solubility and electrophilicity.

PropertyValue
Chemical Name 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
CAS Number 1448695-71-3
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
InChI Key QHCQXONDPOVIAV-UHFFFAOYSA-N
Physical Form Off-white to light-colored crystalline solid
Storage Temperature 2-8°C, keep in dark place, inert atmosphere

Data sourced from standardized chemical inventories.

Structural Causality & Orthogonal Reactivity

The true value of 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine lies in the distinct electronic environments of its two halogenated positions, which dictate a self-validating system of orthogonal functionalization.

  • C-4 Chlorine (Electrophilic Hub): The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of the nitrogen atoms at positions 1 and 3. This makes the C-4 position highly electrophilic, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols under relatively mild basic conditions.

  • C-7 Iodine (Cross-Coupling Hub): Conversely, the pyrrole ring is electron-rich. The +M (mesomeric) effect of the pyrrole nitrogen (N-5) increases electron density at C-7. This renders the C-7 iodine completely resistant to SNAr but highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)).

The Causality of Sequence: Because of these electronic differences, chemists can perform sequential functionalization without protecting groups. The standard protocol dictates performing the SNAr at C-4 first (as the chloride is highly reactive and could poison delicate palladium catalysts), followed by Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling at C-7[1].

OrthogonalReactivity Start 4-Chloro-7-iodo- 5H-pyrrolo[3,2-d]pyrimidine SNAr SNAr Reaction (Nucleophile attacks C-4) Start->SNAr Step 1 High Electrophilicity Coupling Pd-Catalyzed Coupling (Cross-coupling at C-7) SNAr->Coupling Step 2 Oxidative Addition Target Complex Kinase Inhibitor Coupling->Target

Workflow demonstrating the orthogonal functionalization of the scaffold.

Step-by-Step Synthetic Methodology

The synthesis of 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is typically achieved via the regioselective electrophilic iodination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The following protocol is engineered for high yield and purity, emphasizing the chemical logic behind each step[1].

Protocol: Regioselective Iodination at C-7

1. Dissolution & Solvent Selection:

  • Action: Suspend 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a ~0.2 M concentration under an inert argon atmosphere.

  • Causality: THF is an aprotic, moderately polar solvent that solubilizes the starting material without participating in nucleophilic attack, thereby preserving the highly reactive C-4 chloride from solvolysis.

2. Reagent Addition:

  • Action: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Causality: NIS provides a controlled, mild source of electrophilic iodine (I⁺). Unlike elemental iodine (I₂), which requires harsh oxidative conditions that can degrade the heteroaromatic core, NIS ensures clean mono-iodination exclusively at the electron-rich C-7 position.

3. Reaction Monitoring:

  • Action: Stir the mixture at room temperature for 1 to 4 hours. Monitor completion via LC-MS.

  • Causality: The strong electron-donating effect of the pyrrole nitrogen makes C-7 highly nucleophilic, allowing the reaction to proceed rapidly at room temperature, preventing thermal degradation.

4. Quenching & Workup:

  • Action: Concentrate the reaction mixture in vacuo. Triturate the resulting residue thoroughly with diethyl ether (Et₂O).

  • Causality: Succinimide (the byproduct of NIS) and unreacted NIS are highly soluble in Et₂O. In contrast, the highly polar, rigid pyrrolo[3,2-d]pyrimidine product is insoluble. This differential solubility allows for purification by simple filtration, bypassing the need for time-consuming silica gel chromatography.

5. Isolation:

  • Action: Filter the precipitate, wash with cold Et₂O, and dry under high vacuum.

Applications in Targeted Therapeutics

As a bioisostere of purine, the pyrrolo[3,2-d]pyrimidine core perfectly mimics the adenine ring of ATP. This makes it an elite scaffold for designing ATP-competitive kinase inhibitors and immunomodulatory agents.

Mitogen-activated Protein Kinase Kinase Kinase Kinase-4 (MAP4K4) Inhibition

Derivatives synthesized from 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine have been heavily utilized in the development of MAP4K4 inhibitors[1]. MAP4K4 is a critical upstream kinase involved in pro-inflammatory signaling, cytoskeletal dynamics, and metabolic dysfunction. By functionalizing the C-4 and C-7 positions, researchers can fine-tune the molecule to perfectly fit the hydrophobic pockets of the MAP4K4 ATP-binding site.

Interferon Inducers

Beyond kinase inhibition, this scaffold is actively employed in the synthesis of interferon inducer compounds[2]. These molecules modulate the innate immune response, showing significant potential in the treatment of viral infections, allergic diseases, and oncology by triggering endogenous antiviral and antitumor pathways.

MAP4K4_Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAP4K4 MAP4K4 Cytokines->MAP4K4 Activates Downstream JNK / p38 MAPK Cascades MAP4K4->Downstream Phosphorylates Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->MAP4K4 ATP-competitive Inhibition Pathology Inflammation & Metabolic Dysfunction Downstream->Pathology Induces

Mechanism of action for pyrrolo[3,2-d]pyrimidine derivatives in MAP4K4 inhibition.

References

  • [1] Title: WO2019073253A1 - Map4k4 inhibitors | Source: Google Patents | URL:

  • [2] Title: CN104780922B - Interferon Inducer Compounds | Source: Google Patents | URL:

Sources

Structure Elucidation of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The compound 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) is a highly versatile, halogenated bicyclic heterocycle that serves as a critical intermediate in modern drug discovery. In traditional purine nomenclature, this scaffold is recognized as a 9-deazapurine derivative. By replacing the N-9 atom of a standard purine with a carbon atom, the resulting pyrrolo[3,2-d]pyrimidine core gains resistance to enzymatic cleavage (e.g., by purine nucleoside phosphorylases) while maintaining its ability to mimic adenine or guanine in biological systems[1].

This specific intermediate—bearing orthogonal halogen handles (chlorine at C-4 and iodine at C-7)—is uniquely poised for sequential cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings). It is a foundational building block in the synthesis of MAP4K4 inhibitors for cardiac muscle protection[2], as well as potent anti-parasitic and anti-bacterial agents targeting purine nucleoside phosphorylase (PNP)[1][3].

Elucidating the exact structure of this molecule requires a robust, orthogonal analytical approach to confirm both the regiochemistry of the iodination and the integrity of the fused bicyclic system.

Workflow A Synthesis & Isolation (Regioselective Iodination) B HRMS-ESI (Cl/I Isotopic Profiling) A->B C 1D NMR (1H, 13C) (Core Scaffold Verification) B->C D 2D NMR (HMBC/HSQC) (Regiochemistry at C-7) C->D

Figure 1: Orthogonal analytical workflow for the structure elucidation of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Synthesis and Reaction Causality

To understand the analytical data, one must first understand the causality of the synthesis. The target compound is synthesized via the direct electrophilic iodination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine using N-iodosuccinimide (NIS)[2][3].

Mechanistic Rationale: The pyrrolo[3,2-d]pyrimidine system consists of an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring. Electrophilic aromatic substitution (EAS) is exclusively directed to the pyrrole moiety. Within the pyrrole ring, the C-7 position (systematic numbering, corresponding to the C-9 position in traditional purine nomenclature) is highly susceptible to electrophilic attack. The transition state for substitution at C-7 allows for superior delocalization of the intermediate positive charge onto the adjacent bridgehead carbon and the pyrimidine nitrogen, making the reaction highly regioselective[3].

Synthesis SM 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Starting Material) Product 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Target Compound) SM->Product NIS (1.1 eq) THF, RT, 1h

Figure 2: Regioselective electrophilic iodination using N-iodosuccinimide (NIS).

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; the visual cue of precipitation serves as an initial indicator of successful conversion.

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution[2].

  • Electrophilic Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature (20 °C) to prevent thermal degradation of the reagent[1][3].

  • Reaction Monitoring: Stir the mixture for 1 hour. The product typically begins to crystallize directly out of the THF solution during this period, driving the equilibrium forward[1].

  • Quenching & Workup: Remove volatiles under reduced pressure. Dissolve the residue in CHCl₃ and wash successively with H₂O, 10% aqueous Na₂S₂O₃ (to reduce unreacted active iodine species), and brine[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Triturate the resulting solid with diethyl ether to afford the pure product as a white to off-white solid[2].

Mass Spectrometry: Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) provides the first definitive proof of structure. The presence of both Chlorine and Iodine creates a highly distinct, self-validating isotopic pattern.

  • Iodine (I): Monoisotopic (100% abundance at 127 Da).

  • Chlorine (Cl): Exists as ³⁵Cl (~75%) and ³⁷Cl (~25%).

Because the molecule (C₆H₃ClIN₃) contains exactly one chlorine and one iodine atom, the mass spectrum will exhibit a characteristic 3:1 doublet separated by 2 m/z units .

Table 1: HRMS (ESI+) Quantitative Data Summary
Ion SpeciesFormulaExact Mass (Calculated)Expected Relative AbundanceDiagnostic Value
[M+H]⁺ (³⁵Cl)C₆H₄³⁵ClIN₃⁺279.9138 m/z100% (Base Peak)Confirms core mass and primary isotope.
[M+H]⁺ (³⁷Cl)C₆H₄³⁷ClIN₃⁺281.9109 m/z~33%Confirms the presence of exactly one Cl atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the ultimate arbiter of regiochemistry. The data below outlines the causality behind the chemical shifts, ensuring the protocol is not just a list of numbers, but a logical proof of connectivity.

¹H NMR Assignments

In ultra-dry DMSO-d₆, the ¹H NMR spectrum is remarkably clean, showing only three distinct proton environments:

  • H-2 (Pyrimidine CH): Appears as a sharp singlet at ~8.65 ppm. Its severe downfield shift is caused by its position between two electronegative nitrogen atoms (N-1 and N-3).

  • H-6 (Pyrrole CH): Appears at ~7.95 ppm. In meticulously dried DMSO, this peak presents as a doublet (J ≈ 2.5 Hz) due to vicinal coupling with the adjacent N-5 proton (NH).

  • H-5 (NH): Appears as a broad singlet or broad doublet at ~12.50 ppm.

¹³C NMR and the "Heavy Atom Effect"

The ¹³C NMR spectrum contains 6 carbon resonances. The most diagnostic feature of this spectrum is the Heavy Atom Effect exerted by Iodine. While a typical pyrrole C-H carbon resonates between 100–120 ppm, the direct attachment of the massive, electron-rich iodine atom at C-7 causes extreme diamagnetic shielding. Consequently, the C-7 resonance shifts drastically upfield to ~55.6 ppm .

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Mechanistic Rationale for Shift
C-2 8.65s151.2Deshielded by N-1 and N-3.
C-4 --142.5Deshielded by attached electronegative Chlorine.
C-4a --115.8Bridgehead carbon.
N-5 12.50br d (J = 2.5)-Pyrrole NH; exchanges with D₂O.
C-6 7.95d (J = 2.5)135.4Adjacent to NH; couples in dry solvent.
C-7 --55.6 Diagnostic: Extreme shielding via Heavy Atom Effect of Iodine.
C-7a --140.1Bridgehead carbon.
2D NMR: HMBC Regiochemical Proof

To definitively prove that iodination occurred at C-7 and not C-6, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings.

If the proton is at C-6 (and iodine at C-7), the H-6 proton will show strong ³J correlations to the bridgehead carbons C-4a and C-7a. If the structure were the reverse (iodine at C-6, proton at C-7), the coupling network would fundamentally change.

HMBC H2 H-2 Proton C4 C-4 (C-Cl) H2->C4 3J C7a C-7a (Bridge) H2->C7a 3J H6 H-6 Proton C4a C-4a (Bridge) H6->C4a 3J C7 C-7 (C-I) H6->C7 2J H6->C7a 3J

Figure 3: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions proving the regiochemistry of the C-7 iodination.

NMR Acquisition Protocol (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of ultra-dry DMSO-d₆ (stored over 4Å molecular sieves). Causality: Dry solvent prevents the rapid chemical exchange of the N-5 proton, preserving the diagnostic H-6/NH ³J coupling.

  • Calibration: Calibrate the ¹H axis using the residual pentadeuterated DMSO solvent peak at exactly 2.50 ppm. Calibrate the ¹³C axis using the DMSO septet at exactly 39.52 ppm[2].

  • Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans, with ¹H decoupling), and phase-sensitive HSQC and HMBC spectra.

  • Validation: Add 10 µL of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The peak at 12.50 ppm will disappear (due to H/D exchange), and the doublet at 7.95 ppm will collapse into a sharp singlet, definitively proving the assignment of H-6.

References

  • "4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine - Sigma-Aldrich", Sigma-Aldrich,
  • "WO2019073253A1 - Map4k4 inhibitors - Google Patents", Google P
  • "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC", NIH,
  • "Acyclic nucleoside phosphonates containing 9-deazahypoxanthine and a 5-membered heterocycle as selective inhibitors of plasmodial 6-oxopurine phosphoribosyltransferases", ResearchG

Sources

Understanding and Determining the Solubility of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for various therapeutic agents.[1] Its utility in drug discovery and development is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. While specific quantitative solubility data for this compound is not widely published, this document synthesizes information from related analogues and foundational chemical principles to offer a robust predictive framework. Furthermore, it presents a detailed, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring reliable and reproducible results.

Compound Profile: 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Overview and Significance

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is a cornerstone in the synthesis of molecules targeting a range of biological pathways. The presence of three distinct reactive sites—the chloro, iodo, and pyrrole N-H groups—makes it a versatile intermediate for generating diverse molecular libraries. Understanding its physicochemical properties is the first step toward its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties is essential for predicting the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[2]
Molecular Weight 279.47 g/mol [2]
Physical Form Solid[2]
Predicted XlogP 2.0[3]
InChIKey QHCQXONDPOVIAV-UHFFFAOYSA-N[2][3]
CAS Number 1448695-71-3[2]

XlogP is a computed measure of a compound's lipophilicity (oil/water partition coefficient). A value of 2.0 suggests a moderate degree of lipophilicity, indicating that it will have an affinity for both polar and nonpolar environments, though likely favoring moderately polar organic solvents over water.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is the guiding tenet, meaning a solute will dissolve best in a solvent that has a similar polarity.

Structural Analysis and Solubility Prediction

The molecular structure of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine offers several clues to its solubility behavior:

  • Pyrrolo[3,2-d]pyrimidine Core: The fused aromatic ring system is largely planar and nonpolar. However, the four nitrogen atoms introduce polarity and are potential hydrogen bond acceptors.

  • Pyrrole N-H Group: The proton on the pyrrole nitrogen can act as a hydrogen bond donor, which will favor solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are strong H-bond acceptors (e.g., DMSO, DMF).

  • Chloro and Iodo Substituents: Both halogens are electronegative, adding polar character to the C-Cl and C-I bonds. However, their overall contribution is more complex; their size increases the molecule's surface area and van der Waals interactions, which can enhance solubility in less polar solvents like dichloromethane (DCM).

  • Overall Polarity: The combination of a large, relatively nonpolar ring system with several polar, hydrogen-bonding functional groups results in a molecule of intermediate polarity.

This structural analysis leads to the prediction that the compound will exhibit the highest solubility in polar aprotic solvents, followed by polar protic solvents, and limited solubility in nonpolar solvents.

G cluster_molecule 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine cluster_features Structural Features Influencing Solubility mol Core Structure (C₆H₃ClIN₃) h_bond_donor Pyrrole N-H (H-Bond Donor) mol->h_bond_donor Favors Polar Protic Solvents h_bond_acceptor Pyrimidine Nitrogens (H-Bond Acceptors) mol->h_bond_acceptor Favors Polar Solvents polar_bonds C-Cl & C-I Bonds (Polar Character) mol->polar_bonds Increases Polarity nonpolar_core Fused Aromatic Rings (Lipophilic Character) mol->nonpolar_core Favors Organic Solvents

Caption: Structural drivers of solubility for the target molecule.

Solubility Profile: Predictions and Analogues

Direct, quantitative solubility data for 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is scarce in publicly available literature. However, data for the closely related analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, indicates it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol, while being sparingly soluble in water.[4][5]

Based on this analogue data and the theoretical analysis above, a predicted solubility profile can be constructed. This table serves as a practical starting point for solvent screening in the laboratory.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighStrong dipole-dipole interactions and hydrogen bond accepting capability effectively solvate the molecule.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with both the N-H donor and nitrogen acceptors facilitates dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerateCapable of dissolving the molecule due to dipole interactions and ability to solvate the halogenated parts of the structure.
Ethers Tetrahydrofuran (THF), 2-MeTHFLow to ModerateModerate polarity allows for some dissolution, but lack of H-bonding limits capacity.
Nonpolar Aromatic TolueneLowPi-stacking interactions with the aromatic core may allow for minimal solubility.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / InsolubleThe overall polarity of the molecule is too high for significant dissolution in nonpolar solvents.

Experimental Protocol for Solubility Determination

This section provides a robust, two-phase protocol for determining the solubility of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Safety Precautions
  • Consult SDS: Always consult the material-specific Safety Data Sheet (SDS) before handling the compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended for similar structures.[2][6]

Phase 1: Qualitative Solubility Assessment

This rapid screening method helps to quickly classify the compound's solubility in a range of solvents.

Methodology:

  • Preparation: Label a series of small, clean, dry vials (e.g., 1.5 mL glass vials) for each solvent to be tested.

  • Weighing: Accurately weigh approximately 1-2 mg of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine into each vial.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.

  • Agitation: Cap the vial securely and vortex or shake vigorously for 60 seconds.

  • Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a dark background.

    • Soluble: No solid particles are visible. The solution is clear.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Repeat: Repeat steps 3-5 for all selected solvents.

Phase 2: Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a precise measurement of solubility (e.g., in mg/mL) at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine to a vial (e.g., add 20 mg to a 4 mL vial). An excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow undissolved solid to settle. Alternatively, centrifuge the vial at a low speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a pipette fitted with a filter tip to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

  • Final Weighing: Once completely dry, weigh the vial containing the solid residue.

  • Calculation:

    • Mass of dissolved solid = (Final vial weight) - (Initial vial weight)

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant collected in mL)

G start Start: Weigh Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate for 24h (Shake/Rotate at Const. Temp) add_solvent->equilibrate separate Separate Phases (Settle or Centrifuge) equilibrate->separate sample Withdraw Filtered Supernatant separate->sample evaporate Evaporate Solvent sample->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL) weigh_residue->calculate

Caption: Workflow for quantitative solubility determination.

Practical Considerations for Laboratory Use

  • Stock Solutions: For biological screening or reaction setups, DMSO is often the solvent of choice for creating high-concentration stock solutions due to its broad solvating power. It is recommended to store such solutions at -20°C or -80°C to maintain long-term stability.

  • Reaction Solvents: For chemical synthesis, choose a solvent in which both the starting material and reagents are reasonably soluble. Aprotic solvents like DMF, ACN, or THF are common choices for nucleophilic substitution reactions on such scaffolds.

  • Purification: The differential solubility of the compound can be exploited during purification. For example, if the compound is highly soluble in DCM but insoluble in hexanes, it can be precipitated from a concentrated DCM solution by adding hexanes as an anti-solvent.

Conclusion

While published quantitative data remains elusive, a thorough analysis of the molecular structure of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, supported by data from close analogues, provides a strong predictive basis for its solubility. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in polar protic and chlorinated solvents, and poor solubility in nonpolar hydrocarbons. This guide provides researchers with both the theoretical foundation and the practical, validated experimental protocols necessary to confidently determine the compound's solubility, enabling its effective application in drug discovery and chemical synthesis.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.
  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Echemi. (n.d.). 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets.
  • Unknown. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (2025, December 27). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Capot Chemical. (2026, March 7). MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile.
  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • BLDpharm. (n.d.). 1448695-71-3|4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.
  • U.S. Environmental Protection Agency. (n.d.). 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine Properties.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Physical Chemistry Research. (2023, November 19).
  • ResearchGate. (n.d.). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol.
  • ChemScene. (n.d.). 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine.
  • PubChemLite. (n.d.). 4-chloro-7-iodo-5h-pyrrolo[3,2-d]pyrimidine.

Sources

The 5H-Pyrrolo[3,2-d]pyrimidine Scaffold: A Technical Guide to Electrophilic Substitution Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-pyrrolo[3,2-d]pyrimidine core—commonly referred to as 9-deazapurine—is a privileged bicyclic heterocycle in modern medicinal chemistry[1]. Because of its structural mimicry of natural purines, this scaffold is heavily utilized in the design of purine nucleoside phosphorylase (PNP) inhibitors[2], PI3K/Akt/mTOR pathway modulators[3], and broad-spectrum antiproliferative agents[4].

A critical phase in the synthetic elaboration of 9-deazapurines is late-stage functionalization via electrophilic aromatic substitution (EAS). Unlike traditional purines, the carbon-for-nitrogen substitution at the 9-position fundamentally alters the molecule's electronic landscape, rendering the pyrrole ring highly susceptible to electrophilic attack[5]. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for executing regioselective electrophilic substitutions on the 5H-pyrrolo[3,2-d]pyrimidine ring.

Mechanistic Causality: The Electronic Landscape of 9-Deazapurines

To master the functionalization of 5H-pyrrolo[3,2-d]pyrimidines, one must first understand the "push-pull" electronic distribution across the fused bicyclic system.

The pyrimidine ring is highly


-deficient (electron-withdrawing) due to the presence of two electronegative nitrogen atoms. In contrast, the fused pyrrole ring is 

-excessive (electron-donating). This electronic dichotomy directs electrophilic attack exclusively toward the pyrrole ring[6]. Within the pyrrole ring, the C-7 position (standard 9-deazapurine numbering) is the most nucleophilic site. It is both the kinetic and thermodynamic target for incoming electrophiles, such as halogens or Vilsmeier-Haack formylating agents[1]. If the C-7 position is sterically blocked, or under specific harsh conditions (e.g., nitration in acetic acid), substitution can be forced to the secondary C-6 position[6].

ElectronicLogic Core 5H-Pyrrolo[3,2-d]pyrimidine (9-Deazapurine Core) Pyrimidine Pyrimidine Ring (π-deficient, Electron-Withdrawing) Core->Pyrimidine Electronic Pull Pyrrole Pyrrole Ring (π-excessive, Electron-Donating) Core->Pyrrole Electronic Push C7 C-7 Position (Primary Nucleophilic Site) Pyrrole->C7 Kinetic/Thermodynamic Preference C6 C-6 Position (Secondary Site) Pyrrole->C6 Steric Blockade Alternative

Electronic distribution and regioselectivity logic for electrophilic substitution on 9-deazapurines.

Core Electrophilic Workflows & Synthetic Rationales

Halogenation: The Gateway to Cross-Coupling

The introduction of a halogen—particularly iodine—at the C-7 position serves two primary purposes. First, the inclusion of a bulky, lipophilic iodine atom at C-7 has been shown to reduce the


 of antiproliferative pyrrolo[3,2-d]pyrimidines into the sub-micromolar range, significantly enhancing biological potency[1]. Second, the C-7 iodo intermediate is highly labile and serves as an ideal substrate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira)[7].

Causality of Reagent Selection: Molecular iodine (


) typically requires harsh oxidants or Lewis acids to generate the active electrophile, which can lead to oxidative degradation of the electron-rich pyrrole ring. Instead, N-Iodosuccinimide (NIS) is the reagent of choice[1]. NIS provides a mild, controlled release of the iodonium ion (

), ensuring high regioselectivity at C-7 without over-halogenation[8].
Vilsmeier-Haack Formylation

Formylation at the C-7 position provides a highly versatile aldehyde handle, which can be subsequently diversified via reductive amination, Wittig olefination, or oxidation[9]. The Vilsmeier reagent (generated in situ from


 and DMF) forms a highly electrophilic chloriminium ion. The nucleophilic C-7 carbon attacks this intermediate, and subsequent basic aqueous hydrolysis yields the desired aldehyde[1].
Quantitative Reaction Profiles
Electrophilic ReactionReagents & ConditionsPrimary RegioselectivityTypical YieldMechanistic Causality / Notes
Iodination NIS, THF or DMF, 0 °C to rtC-785–95%NIS provides a controlled

source, preventing oxidative degradation of the pyrrole ring. Essential for Pd-coupling[1].
Bromination NBS,

, 0 °C to 20 °C
C-780–90%Faster kinetics than iodination. NBS must be freshly recrystallized to prevent radical-mediated side reactions.
Formylation (Vilsmeier)

, DMF, 60–80 °C
C-770–85%Generates a highly versatile aldehyde handle. Requires basic aqueous neutralization to hydrolyze the iminium intermediate[1].
Nitration

, AcOH, 20 °C
C-6 / C-750–70%Regioselectivity is highly sensitive to pyrimidine substituents and steric hindrance. Harsher conditions can lead to decomposition[6].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains physical or chemical checkpoints to verify mechanistic progress.

Protocol A: Regioselective C-7 Iodination of 5H-Pyrrolo[3,2-d]pyrimidine

This protocol is optimized for generating substrates for late-stage palladium couplings.

  • Preparation & Solvation: Dissolve the substituted 5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous THF (0.1 M) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the electrophilic iodine source. THF is preferred over DMF for easier downstream solvent removal, though DMF must be used if the substrate exhibits poor solubility[1].

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Add N-Iodosuccinimide (NIS) (1.2 equiv) portion-wise. Once added, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

    • Causality: Portion-wise addition controls the initial exotherm. The slight stoichiometric excess ensures complete conversion without driving di-halogenation.

  • In-Process Validation: Stir for 2–4 hours.

    • Validation Checkpoint: The reaction mixture will undergo a distinct color transition from pink/red (active NIS solution) to an orange/yellow hue as the succinimide byproduct forms[8]. Monitor via TLC (typically 5% MeOH in DCM) until the lower-

      
       starting material is completely consumed.
      
  • Reductive Quenching: Concentrate the THF in vacuo. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous Sodium Thiosulfate (

    
    ).
    
    • Validation Checkpoint: The reductive quench is a critical self-validating step.

      
       reduces any unreacted electrophilic iodine species to water-soluble iodide (
      
      
      
      ). The organic layer will turn from orange to pale yellow or colorless[1]. Failure to remove residual iodine will poison palladium catalysts in subsequent cross-coupling steps.
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate. Purify the C-7 iodo intermediate via silica gel chromatography or direct crystallization from ethanol[2].
    

ExperimentalWorkflow Start Substituted 5H-Pyrrolo[3,2-d]pyrimidine EAS Electrophilic Addition (NIS, THF, 0 °C to rt) Start->EAS Monitor Validation Checkpoint Color: Pink -> Orange TLC: Disappearance of SM EAS->Monitor Quench Reductive Quench (Sat. aq. Na2S2O3) Monitor->Quench Complete Conversion Product C-7 Iodo-Pyrrolo[3,2-d]pyrimidine Quench->Product Removes Residual I+ CrossCoupling Late-Stage Diversification (Suzuki/Sonogashira) Product->CrossCoupling Pd-Catalyzed

Self-validating experimental workflow for C-7 iodination and late-stage diversification.

Protocol B: Vilsmeier-Haack C-7 Formylation
  • Electrophile Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under nitrogen. Add Phosphorus Oxychloride (

    
    ) (1.5 equiv) dropwise. Stir for 30 minutes.
    
    • Causality: Pre-formation of the chloriminium ion ensures a clean, targeted electrophilic attack and prevents side reactions with the pyrimidine substituents.

  • Substrate Addition: Add a solution of the pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous DMF dropwise to the active Vilsmeier reagent.

  • Thermal Activation: Heat the mixture to 60–65 °C and stir for 3–5 hours[1].

  • Hydrolysis & Neutralization: Pour the warm mixture over crushed ice. Carefully adjust the pH to 7–8 using saturated aqueous

    
    .
    
    • Validation Checkpoint: Neutralization is strictly required to hydrolyze the stable iminium intermediate into the final aldehyde. A precipitate of the formylated product typically forms upon reaching a neutral pH.

  • Isolation: Extract the aqueous layer with DCM, wash thoroughly with water to remove residual DMF, dry over

    
    , and purify via recrystallization.
    

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.
  • 4-(benzyloxy)
  • Source: nih.
  • Source: acs.
  • Studies on Nucleic Acid Antagonists. VI. Synthesis of 1, 4, 6-Triazain-denes(5H-Pyrrolo[3, 2-d]pyrimidines)
  • Source: atlanchimpharma.

Sources

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Core

The pyrrolo[3,2-d]pyrimidine scaffold, a fused heterocyclic system isoelectronic with purines, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to mimic the natural purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This guide provides a comprehensive overview of the biological significance of the pyrrolo[3,2-d]pyrimidine core, with a focus on its mechanism of action, therapeutic applications, and the underlying structure-activity relationships that govern its potency and selectivity. For drug development professionals, understanding the nuances of this scaffold is paramount for designing next-generation therapeutics with enhanced efficacy and safety profiles.

The Pyrrolo[3,2-d]pyrimidine Scaffold as a Kinase Inhibitor: A Dominant Paradigm

A significant portion of the therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives stems from their ability to act as potent kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrrolo[3,2-d]pyrimidine core serves as an excellent ATP-competitive scaffold, binding to the ATP-binding pocket of various kinases and preventing their catalytic function.

Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including:

  • Kinase Insert Domain Receptor (KDR): Also known as VEGFR2, KDR is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5] Pyrrolo[3,2-d]pyrimidine derivatives have been identified as effective non-ATP competitive (type II) KDR inhibitors.[4][5]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are overexpressed in various cancers and are critical drivers of tumor cell proliferation and survival.[6] Dual inhibitors targeting both EGFR and HER2 have been developed using the pyrrolo[3,2-d]pyrimidine framework.[6]

  • RET Kinase: Gene fusions and mutations in the RET proto-oncogene are oncogenic drivers in certain types of thyroid and non-small cell lung cancers.[7][8] The pyrrolo[2,3-d]pyrimidine scaffold has been explored as a "warhead" for developing potent RET inhibitors.[7][8]

  • Multi-Targeted Kinase Inhibition: Some pyrrolo[2,3-d]pyrimidine derivatives have shown the ability to inhibit multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2.[9] This multi-targeted approach can be advantageous in overcoming drug resistance and achieving broader anti-cancer activity.[9]

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds & Activates Kinase_Domain Kinase Domain RTK->Kinase_Domain Dimerization & Autophosphorylation ATP ATP ATP->Kinase_Domain Binds to Active Site Substrate_Protein Substrate Protein Kinase_Domain->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling Pyrrolo_Pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_Pyrimidine->Kinase_Domain Competitively Binds Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction & Detection cluster_3 Data Analysis Serial_Dilution 1. Prepare Serial Dilution of Test Compound Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Add_Reagents 3. Add Buffer, Substrate, Compound, and Kinase to Plate Pre_Incubate 4. Pre-incubate at RT Add_Reagents->Pre_Incubate Start_Reaction 5. Add ATP to Initiate Reaction Pre_Incubate->Start_Reaction Incubate_30C 6. Incubate at 30°C Start_Reaction->Incubate_30C Add_Detection 7. Add Kinase-Glo® Reagent Incubate_30C->Add_Detection Incubate_RT 8. Incubate at RT Add_Detection->Incubate_RT Read_Plate 9. Measure Luminescence Incubate_RT->Read_Plate Calculate_Inhibition 10. Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 11. Plot Data and Determine IC50 Calculate_Inhibition->Determine_IC50

Sources

The Strategic Intermediate: A Technical Guide to 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine as a Purine Analog

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, represents a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. This technical guide provides an in-depth examination of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, a highly functionalized and strategic intermediate for the synthesis of potent and selective bioactive molecules. We will explore its chemical properties, a plausible synthetic route, its mechanism of action as an ATP-competitive inhibitor, and its application in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Enduring Significance of the Pyrrolopyrimidine Core

The quest for targeted therapies has placed a significant emphasis on the development of small molecules that can modulate the activity of protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases. The pyrrolopyrimidine nucleus, as a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), has emerged as a "privileged scaffold" in this endeavor.[1][2] Its structural mimicry of adenine allows it to effectively compete with endogenous ATP for binding to the kinase active site, thereby inhibiting enzyme function.

The 5H-pyrrolo[3,2-d]pyrimidine isomer, in particular, offers a distinct vector space for substituent placement compared to its more commonly explored 7H-pyrrolo[2,3-d]pyrimidine counterpart. The strategic introduction of halogen atoms at the 4- and 7-positions of the 5H-pyrrolo[3,2-d]pyrimidine core, as seen in 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, creates a molecule primed for diversification through modern cross-coupling chemistry.[3] The chlorine and iodine atoms offer differential reactivity, enabling sequential and site-selective functionalization, a key advantage in the construction of complex molecular architectures.

Physicochemical Properties and Characterization

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is typically an off-white to light-colored crystalline solid.[3] Its rigid, heteroaromatic framework provides a stable platform for the development of targeted therapeutics.

PropertyValueSource
CAS Number 1448695-71-3
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
Physical Form Solid
Storage Keep in dark place, inert atmosphere, 2-8°C

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Bromo-6-chlorouracil derivative C Alkynylated Uracil Intermediate A->C Sonogashira Coupling (Pd/Cu catalysis) B Terminal Alkyne B->C E Pyrrolo[3,2-d]pyrimidine-2,4-dione C->E Domino C-N Coupling/ Hydroamination (Pd catalysis) D Amine (R-NH2) D->E G 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G I 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine G->I Iodination H Iodinating Agent (e.g., NIS) H->I Reactivity Start 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine Step1_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1_Suzuki Selective at C7 Step1_Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Start->Step1_Sonogashira Selective at C7 Intermediate_Suzuki 4-Chloro-7-aryl-5H- pyrrolo[3,2-d]pyrimidine Step1_Suzuki->Intermediate_Suzuki Intermediate_Sonogashira 4-Chloro-7-alkynyl-5H- pyrrolo[3,2-d]pyrimidine Step1_Sonogashira->Intermediate_Sonogashira Step2_SNAr SNAr (Nucleophile, e.g., R-NH2) Intermediate_Suzuki->Step2_SNAr Reaction at C4 Intermediate_Sonogashira->Step2_SNAr Reaction at C4 Final_Product_Suzuki 4-Amino-7-aryl-5H- pyrrolo[3,2-d]pyrimidine (Kinase Inhibitor Scaffold) Step2_SNAr->Final_Product_Suzuki Final_Product_Sonogashira 4-Amino-7-alkynyl-5H- pyrrolo[3,2-d]pyrimidine (Kinase Inhibitor Scaffold) Step2_SNAr->Final_Product_Sonogashira Mechanism_of_Action cluster_kinase Kinase Active Site cluster_inhibitor Pyrrolopyrimidine Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Core Pyrrolopyrimidine Core Core->Hinge H-Bonds (Mimics Adenine) R1 R1 Group (from C4) R1->Pocket Hydrophobic/ Polar Interactions R2 R2 Group (from C7) R2->Gatekeeper Selectivity/ Potency Tuning ATP ATP ATP->Hinge Blocks Binding

Sources

Technical Whitepaper: Chemical Stability and Reactivity Profiling of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in Aqueous Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS 1448695-71-3) is a highly functionalized 9-deazapurine scaffold heavily utilized as a critical intermediate in the synthesis of kinase inhibitors, nucleoside analogs, and antiproliferative agents[1][2].

To effectively utilize this compound in drug development, researchers must understand the causality behind its reactivity. The molecule features three distinct reactive domains that dictate its stability:

  • C4-Chloride: Located on the electron-deficient pyrimidine ring, this highly electrophilic center is uniquely prone to Nucleophilic Aromatic Substitution (SNAr)[3].

  • N5-Proton (Pyrrole NH): The pyrrole nitrogen bears a weakly acidic proton (pKa ~11-13), making it susceptible to deprotonation in strong bases.

  • C7-Iodide: A heavy halogen handle that is generally stable to aqueous hydrolysis but primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)[1][2].

Understanding the stability of this scaffold across the pH spectrum is critical for optimizing synthetic workflows, formulation, and long-term storage[4][5].

Mechanistic Divergence: Acidic vs. Basic Conditions

The structural integrity of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine diverges sharply depending on the pH of the environment.

Acidic Conditions (pH < 3) In acidic environments, the pyrimidine nitrogens (N1 and N3) act as the primary protonation sites. Protonation significantly increases the electrophilicity of the C4 position by drawing electron density away from the carbon-chlorine bond. However, because water is a relatively weak nucleophile, the compound exhibits moderate stability at room temperature. Upon heating in aqueous acid (e.g., 1 M HCl at reflux), the C4-Cl bond undergoes acid-catalyzed hydrolysis, yielding the 4-oxo (or 4-hydroxy tautomer) derivative[3][5]. The C7-I bond remains largely inert under these conditions, as it is attached to the electron-rich pyrrole ring, which is less affected by pyrimidine protonation.

Basic Conditions (pH > 10) Under basic conditions, the degradation pathway shifts entirely. The N5-H is rapidly deprotonated to form an indolyl-type anion. While this delocalizes some electron density into the pyrimidine ring, the presence of strong nucleophiles (OH⁻ in aqueous base, or OR⁻ in alcoholic base) overwhelmingly drives rapid SNAr at the C4 position[3]. The chloride is rapidly displaced to form 4-hydroxy or 4-alkoxy derivatives. Furthermore, strong alkalis can lead to complete scaffold decomposition and ring-opening if subjected to prolonged heating[5].

Pathways Start 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine Acid Aqueous Acid (pH < 3) Protonation at N1/N3 Start->Acid H+ Base Aqueous Base (pH > 10) Deprotonation at N5 Start->Base OH- AcidDeg Acid-Catalyzed Hydrolysis (Requires Heat) Product: 4-Oxo-7-iodo derivative Acid->AcidDeg +H2O, Δ BaseDeg Rapid SNAr by OH- (Room Temp / Heat) Product: 4-Hydroxy-7-iodo derivative Base->BaseDeg +H2O

Mechanistic divergence of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in acid vs base.

Self-Validating Experimental Protocols for Stability Profiling

To establish a trustworthy stability profile, researchers must employ self-validating experimental designs. This requires incorporating internal standards and orthogonal analytical techniques (LC-MS and NMR) to confirm both the disappearance of the parent mass and the structural identity of the degradants.

Protocol A: Acidic Degradation Kinetics

Causality: Evaluates the robustness of the C4-Cl bond against nucleophilic attack by water when the pyrimidine ring is activated by protonation.

  • Preparation: Dissolve 10 mg of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in 1 mL of an inert co-solvent (e.g., anhydrous acetonitrile) to ensure homogeneity, as the compound is poorly water-soluble[5].

  • Acidification: Add 9 mL of 0.1 M HCl (aq). Spike the solution with 1 mg of an internal standard (e.g., biphenyl) for quantitative LC-MS tracking.

  • Incubation & Sampling: Incubate the sealed vial at 40°C. Extract 100 µL aliquots at t = 0, 1, 4, 12, and 24 hours.

  • Quenching: Immediately quench each aliquot by neutralizing with 10 µL of 1 M NH₄OAc buffer (pH 7) to halt acid-catalyzed degradation.

  • Analysis: Analyze via LC-MS. Monitor the parent mass (m/z ~279.5 [M+H]⁺) and the expected hydrolysis product (m/z ~261.5 [M+H]⁺). Validation Check: The mass balance (Parent + Degradant) relative to the internal standard must remain constant. A drop in mass balance indicates secondary degradation (e.g., deiodination or ring opening).

Protocol B: Basic Degradation and SNAr Susceptibility

Causality: Determines the rate of nucleophilic displacement of the C4-chloride by hydroxide ions, which is accelerated by the basicity of the medium despite N5 deprotonation.

  • Preparation: Dissolve 10 mg of the compound in 1 mL of THF (avoids the use of alcohols which could act as competing nucleophiles to form 4-alkoxy adducts).

  • Basification: Add 9 mL of 0.1 M NaOH (aq). Add the internal standard.

  • Incubation & Sampling: Incubate at 25°C (ambient). Extract aliquots at t = 0, 0.5, 1, 2, and 4 hours. (Note the shorter timeframe due to the expected rapid SNAr).

  • Quenching: Quench with 10 µL of 1 M HCl to neutralize the hydroxide and re-protonate the N5 position.

  • Analysis: Analyze via LC-MS. Validation Check: Isolate the t=4h degradant via preparative HPLC and subject it to ¹H-NMR. The disappearance of the highly deshielded C2-proton shift (typical of the chloro-pyrimidine) and the appearance of a shift characteristic of a pyrimidone tautomer confirms C4-hydrolysis.

Workflow Prep Sample Prep (Compound + IS + THF/MeCN) Split Split Conditions Prep->Split Acid 0.1 M HCl 40°C, 24h Split->Acid Base 0.1 M NaOH 25°C, 4h Split->Base QuenchA Quench (NH4OAc) Acid->QuenchA QuenchB Quench (HCl) Base->QuenchB LCMS LC-MS & NMR Analysis QuenchA->LCMS QuenchB->LCMS

Self-validating experimental workflow for acidic and basic stability testing.

Quantitative Data Summary

The following table synthesizes the expected stability metrics based on the structural reactivity of halogenated pyrrolo[3,2-d]pyrimidines[2][3][5].

ConditionTemp (°C)Primary Degradation PathwayEstimated Half-Life (t₁/₂)Major Degradant
0.1 M HCl (pH 1)25Acid-catalyzed C4-hydrolysis> 72 hours7-Iodo-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
0.1 M HCl (pH 1)40Acid-catalyzed C4-hydrolysis~ 24 hours7-Iodo-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Neutral (pH 7)25None (Stable)> 6 monthsN/A
0.1 M NaOH (pH 13)25Base-promoted SNAr (Hydrolysis)< 2 hours7-Iodo-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
1.0 M NaOH (pH 14)60Scaffold Decomposition< 30 minutesMultiple ring-opened products

Handling and Storage Best Practices

Given its reactivity profile, 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine must be handled with specific precautions to maintain purity:

  • Storage: Keep in a dark place under an inert atmosphere (Argon or Nitrogen) at 2-8°C[4]. Moisture exclusion is critical to prevent slow ambient hydrolysis of the C4-Cl bond over time.

  • Solvent Selection: Avoid storing stock solutions in protic nucleophilic solvents (e.g., methanol, ethanol) for extended periods, as ambient solvolysis can occur. Aprotic solvents like anhydrous DMSO, DMF, or THF are preferred[5].

  • Safety: The compound is classified with hazard statements including H301 (Toxic if swallowed) and H311 (Toxic in contact with skin)[4]. Proper PPE (gloves, goggles, respirator) is mandatory during handling to prevent skin contact and inhalation[4][5].

References

  • Title: 4 Source: sigmaaldrich.com

  • Title: 1 Source: nih.gov

  • Title: 3 Source: nih.gov

  • Title: 5 Source: chemicalbook.com

  • Title: 2 Source: nih.gov

Sources

Methodological & Application

use of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in Targeted Kinase Inhibitor Synthesis

Introduction & Strategic Rationale

In the landscape of rational drug design, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged bioisostere of the purine ring, making it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors[1]. Specifically, 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) serves as a highly versatile, bifunctional building block[2].

As a Senior Application Scientist, I select this specific halogenated heterocycle for its predictable, orthogonal reactivity. The electron-deficient pyrimidine ring renders the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C7-iodide on the electron-rich pyrrole ring is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[2][3]. This allows chemists to sequentially build the inhibitor: first establishing the critical hydrogen-bonding network with the kinase hinge region via C4, and subsequently extending into the hydrophobic back-pocket via C7 to achieve exquisite target selectivity[1].

OrthogonalReactivity Scaffold 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine C4 C4-Position (Cl) Highly Electrophilic Scaffold->C4 C7 C7-Position (I) Pd-Catalyzed Coupling Scaffold->C7 SNAr SNAr Reaction (Amines/Anilines) C4->SNAr Suzuki Suzuki-Miyaura (Boronic Acids) C7->Suzuki Hinge Hinge Binder Motif (ATP Mimetic) SNAr->Hinge BackPocket Back-Pocket Binder (Selectivity Filter) Suzuki->BackPocket

Orthogonal functionalization logic of the pyrrolo[3,2-d]pyrimidine scaffold.

Mechanistic Causality in Workflow Design

When designing a synthetic route using 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, the sequence of functionalization is not arbitrary; it is dictated by electronic effects.

  • Phase 1: SNAr at C4. The displacement of the C4-chloride with an amine (typically a substituted aniline) must be performed first. The strong electron-withdrawing nature of the pyrimidine nitrogens activates the C4 position. If a palladium-catalyzed reaction were attempted first, the C4-Cl could undergo competitive oxidative addition, leading to complex mixtures.

  • Phase 2: Cross-Coupling at C7. Once the C4 position is aminated, the pyrimidine ring becomes more electron-rich, effectively deactivating it toward further nucleophilic attack. However, the C7-iodide remains highly reactive toward Pd(0) insertion. This allows for the installation of bulky bicyclic rings (e.g., 1,2-benzisothiazole) designed to fit the back-pocket of kinases like HER2, EGFR, or MAP4K4[1][3].

KinasePathway Stimulus Extracellular Growth Factors (EGF / Neuregulin) Receptor HER2 / EGFR Dimerization & Autophosphorylation Stimulus->Receptor Downstream PI3K/AKT & MAPK Signaling Cascades Receptor->Downstream Active Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis Inhibited Inhibitor Pyrrolo[3,2-d]pyrimidine Dual Inhibitor Inhibitor->Receptor Blocks ATP Outcome Tumor Cell Proliferation & Survival Downstream->Outcome

Mechanism of HER2/EGFR inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

Validated Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific in-process controls to ensure the integrity of the intermediate before proceeding.

Protocol A: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hinge-binding aniline moiety at the C4 position.

Reagents:

  • 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: 1-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Suspend the pyrrolo[3,2-d]pyrimidine scaffold in n-BuOH (0.2 M concentration) under an inert nitrogen atmosphere. Causality: n-BuOH is chosen as it provides a protic environment that stabilizes the anionic transition state of the SNAr reaction without acting as a competing nucleophile.

  • Addition: Add the substituted aniline followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the aniline nucleophile.

  • Heating: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. You must observe the disappearance of the starting material mass and the characteristic loss of the chlorine isotope pattern (M / M+2 ratio of 3:1). The product will show a distinct iodine isotope signature (monoisotopic, heavy mass).

  • Workup: Cool to room temperature. If the product precipitates, collect via vacuum filtration and wash with cold ethanol. Otherwise, concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C7-Functionalization via Suzuki-Miyaura Coupling

Objective: Install the back-pocket binding motif (e.g., an aryl or heteroaryl group) at the C7 position[1][4].

Reagents:

  • C4-Aminated Intermediate (1.0 eq)

  • Aryl Boronic Acid / Boronate Ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the intermediate and boronic acid in the Dioxane/H₂O mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalytic species.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step. K₂CO₃ is required to coordinate with the boronic acid, forming a reactive tetrahedral boronate complex that facilitates transmetalation.

  • Reaction: Heat to 85 °C for 8–12 hours.

  • Self-Validation: A successful reaction will maintain a dark red/brown homogeneous appearance. The sudden precipitation of a black powder (palladium black) indicates catalyst death. Monitor via TLC (UV 254 nm) for the consumption of the iodide intermediate.

  • Purification: Filter through a pad of Celite to remove palladium residues. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The sequential modification of the 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold has yielded highly potent kinase inhibitors. The table below summarizes the optimization of the back-pocket binder (installed at C7) and its effect on HER2/EGFR dual inhibition, adapted from established SAR studies[1][4].

Compound VariantC4 Substituent (Hinge Binder)C7 Substituent (Back-Pocket Binder)HER2 IC₅₀ (nM)EGFR IC₅₀ (nM)BT-474 Cell GI₅₀ (nM)
Baseline Scaffold ChlorideIodide>10,000>10,000N/A
Intermediate 1 3-Chloro-4-fluoroanilineIodide450820>1,000
Derivative A 3-Chloro-4-fluoroanilinePhenyl85110420
Derivative B 3-Chloro-4-fluoroaniline3-Pyridyl4265180
Preclinical Lead (51m) 3-Chloro-4-fluoroaniline1,2-Benzisothiazole0.98 2.5 2.0

Table 1: Impact of C7 Suzuki coupling modifications on kinase inhibitory potency. The installation of the bicyclic 1,2-benzisothiazole ring perfectly occupies the hydrophobic back-pocket, resulting in sub-nanomolar potency[1].

References

  • WO2019073253A1 - Map4k4 inhibitors Google Patents URL
  • Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Reagent Grade 4-Chloro-7-iodo-5H-pyrrolo (3,2-d) pyrimidine (1448695-71-3) IndiaMART URL:[Link]

Sources

derivatization at the C7 position of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization at the C7 Position of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Introduction & Strategic Overview

The 9-deazapurine scaffold, formally known as pyrrolo[3,2-d]pyrimidine, is a privileged pharmacophore in modern medicinal chemistry. Specifically, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine serves as a highly versatile building block for the synthesis of purine nucleoside phosphorylase (PNP) inhibitors, antiviral agents, and kinase modulators[1].

In the pyrrolo[3,2-d]pyrimidine numbering system, the C7 position corresponds to the C9 position of traditional purines. Derivatizing this specific vector allows researchers to probe hydrophobic pockets within target enzyme active sites[2]. However, direct functionalization at C7 requires a carefully orchestrated sequence of regioselective halogenation, nitrogen protection, and transition-metal-catalyzed cross-coupling to avoid unwanted side reactions with the reactive C4-chloro group[3].

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and conditions are chosen rather than simply following a recipe. The derivatization workflow relies on three core mechanistic pillars:

  • Regioselective Electrophilic Aromatic Substitution (SEAr): The pyrrole ring is significantly more electron-rich than the fused pyrimidine ring. Consequently, the C7 position acts as a strong nucleophile. Using N-Iodosuccinimide (NIS) provides a mild, controlled source of electrophilic iodine (

    
    ), allowing for rapid and regioselective iodination at room temperature without the need for harsh Lewis acids[1]. Iodination is preferred over bromination because the resulting C7–I bond is highly reactive in subsequent palladium-catalyzed steps[3].
    
  • The Necessity of N5-Protection: The free pyrrole N–H (N5) is acidic (

    
    ) and can coordinate with palladium catalysts, leading to catalyst poisoning or unwanted N-arylation. Protecting it with a 2-(trimethylsilyl)ethoxymethyl (SEM) group enhances the molecule's solubility in organic solvents and prevents these deleterious side reactions[2].
    
  • Orthogonal Reactivity (C7–I vs. C4–Cl): Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) exploits the significant bond dissociation energy difference between the C7–I bond (

    
     kJ/mol) and the C4–Cl bond (
    
    
    
    kJ/mol). Oxidative addition of
    
    
    occurs selectively at the C7–I bond, allowing the C4–Cl group to remain intact for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr)[1].

Workflow Visualization

C7_Derivatization_Workflow A 1. Starting Material 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine B 2. Regioselective Halogenation (NIS, THF, rt) A->B Electrophilic Aromatic Substitution (SEAr) at C7 C 3. N5-Protection (NaH, SEM-Cl, DMF, 0 °C) B->C Deprotonation of N5 & Alkylation D 4. C7 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat, 80 °C) C->D Orthogonal Pd-Catalyzed Cross-Coupling (C7-I > C4-Cl) E 5. C4-SNAr / Deprotection (Nucleophile, then TFA) D->E Late-Stage Diversification at C4 Position

Workflow for the orthogonal derivatization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine at the C7 position.

Experimental Protocols

Protocol A: Regioselective C7-Iodination

This self-validating step relies on the precipitation of the product to drive the reaction forward and simplify purification.

  • Preparation : Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere[4]. Causality: Anhydrous conditions prevent the degradation of the electrophile, while THF ensures complete dissolution of the starting material.

  • Halogenation : Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature[3]. Causality: A slight excess of NIS ensures complete conversion. The high nucleophilicity of the C7 position allows the reaction to proceed rapidly (typically < 1 h) without heating.

  • Work-up & Isolation : Upon completion (verified by LC-MS showing an

    
     shift from 154 to 280), concentrate the mixture. Quench with saturated aqueous 
    
    
    
    to neutralize unreacted NIS, mitigating oxidative impurities. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine[1].
Protocol B: N5-Protection with SEM-Cl
  • Deprotonation : Suspend the iodinated intermediate (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise[2]. Causality: Cooling controls the exothermic deprotonation of the acidic pyrrole N–H, preventing thermal decomposition of the pyrimidine ring.

  • Alkylation : After 30 minutes of stirring (until

    
     evolution ceases), add SEM-Cl (1.1 equiv) dropwise. Causality: Dropwise addition prevents localized over-concentration, ensuring selective N-alkylation over potential side reactions.
    
  • Work-up : Quench carefully with ice water. Extract with EtOAc. The SEM group significantly increases the lipophilicity of the molecule, ensuring high recovery in the organic phase. Purify via flash chromatography[3].

Protocol C: Orthogonal Suzuki-Miyaura Cross-Coupling at C7
  • Setup : In a Schlenk flask, combine the protected intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent System : Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid (forming the reactive boronate species), while dioxane solubilizes the organic substrates. Degassing prevents 
    
    
    
    oxidation.
  • Catalysis : Add

    
     (0.05 equiv). Causality: The sterically demanding, bidentate dppf ligand suppresses competitive oxidative addition into the C4–Cl bond, driving extreme regioselectivity for the C7–I bond.
    
  • Execution : Heat to 80 °C for 12 hours. Causality: 80 °C is the thermodynamic sweet spot; higher temperatures risk C4–Cl hydrolysis or competitive C4-arylation. Extract and purify by column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the derivatization workflow, providing a benchmark for experimental validation:

Reaction StepReagents & CatalystTemp (°C)Time (h)Target Bond / SiteTypical Yield (%)
C7-Iodination NIS, THF20–251–2C7–I formation85–95
N5-Protection SEM-Cl, NaH, DMF0–251–3N5–SEM formation80–90
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80–9012–18C7–Aryl formation70–85
C4-SNAr Nucleophile (e.g., R-NH₂), DIPEA80–1004–12C4–N formation75–95

References

  • Source: PubMed Central (nih.gov)
  • Acyclic nucleoside phosphonates containing 9-deazahypoxanthine and a 5-membered heterocycle as selective inhibitors of plasmodial 6-oxopurine phosphoribosyltransferases Source: ResearchGate URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubChem (nih.gov)

Sources

experimental procedure for Sonogashira coupling of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Sonogashira Coupling of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Introduction & Mechanistic Rationale

The compound (CAS: 1448695-71-3) is a highly valuable 9-deazapurine scaffold utilized extensively in medicinal chemistry, particularly for kinase-targeted drug design and the development of conformationally restricted nucleoside analogs. The structural framework features two distinct halogenated positions: a chlorine atom at C4 and an iodine atom at C7.

Causality of Regioselectivity: The success of this protocol relies on the significant difference in bond dissociation energies and oxidative addition kinetics between the C7–I and C4–Cl bonds. Palladium(0) undergoes oxidative addition into the C7–I bond at a remarkably faster rate than the C4–Cl bond[1]. By maintaining strict kinetic control (temperatures between 25 °C and 50 °C) and utilizing a standard Pd(0)/Cu(I) catalytic system, the Sonogashira cross-coupling occurs exclusively at the C7 position[2]. This chemoselectivity preserves the C4–Cl bond for subsequent downstream functionalization, such as SNAr with primary amines or Suzuki-Miyaura coupling[3].

Materials & Reagents

Table 1: Reagent requirements for a standardized 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine 279.471.0279.5 mgElectrophile / Substrate
Trimethylsilylacetylene (TMSA) 98.221.5212 μLTerminal Alkyne / Nucleophile
Pd(PPh3)4 1155.560.0557.8 mgPrimary Catalyst
CuI 190.450.1019.0 mgCo-catalyst (Transmetalation)
Triethylamine (Et3N) 101.193.0418 μLBase / Acid Scavenger
N,N-Dimethylformamide (DMF) 73.09-10.0 mLSolvent

Experimental Methodology

Step 1: System Preparation and Degassing To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 10.0 mL of anhydrous DMF. Degas the solvent by sparging with dry Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Cu(I)-acetylide intermediate, leading to Glaser homocoupling of the alkyne. This side reaction depletes the nucleophile and creates non-polar impurities that complicate downstream purification.

Step 2: Substrate and Base Addition Add 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (279.5 mg, 1.0 mmol) and anhydrous Et3N (418 μL, 3.0 mmol) to the degassed DMF. Stir until the substrate is fully dissolved.

Step 3: Catalytic Activation Under a positive flow of Argon, quickly add Pd(PPh3)4 (57.8 mg, 0.05 mmol) and CuI (19.0 mg, 0.10 mmol). The solution typically transitions from pale yellow to a deep orange/brown hue, indicating the formation of the active Pd(0) species.

Step 4: Alkyne Addition & Reaction Execution Add Trimethylsilylacetylene (212 μL, 1.5 mmol) dropwise via a gas-tight syringe. Seal the flask and stir the reaction mixture at room temperature (25 °C). If LC-MS monitoring indicates sluggish conversion after 2 hours, gently warm the mixture to 50 °C. Causality: Exceeding 50 °C dramatically increases the risk of activating the C4–Cl bond, leading to unwanted bis-alkynylation or scaffold decomposition.

Step 5: Quenching and Workup Upon complete consumption of the starting material (typically 4–6 hours), dilute the reaction mixture with Ethyl Acetate (30 mL) and quench with saturated aqueous NH4Cl (20 mL). Causality: NH4Cl effectively coordinates and solubilizes residual copper salts, preventing emulsion formation. Separate the organic layer and wash the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic extracts with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50). The C7-alkynylated product typically elutes as a distinct, UV-active band.

Data Presentation & Expected Results

Table 2: Analytical parameters for protocol validation.

ParameterExpected Value / ObservationAnalytical Rationale
Conversion Time 4 – 6 hoursMonitored via LC-MS to prevent over-reaction and degradation.
TLC Rf Value ~0.45 (1:1 Hexanes/EtOAc)The TMS-protected product is significantly more lipophilic than the highly polar starting material.
LC-MS (m/z) [M+H]+ = 250.1Confirms the displacement of Iodine (loss of 126 Da) and addition of TMS-acetylene. Isotopic pattern must show a 3:1 ratio characteristic of the intact 35Cl/37Cl atom.
Isolated Yield 75% – 85%Reflects highly efficient transmetalation and minimal Glaser coupling.

Troubleshooting & Causality Matrix

Table 3: Self-validating system checks and corrective actions.

Observed IssueRoot Cause Analysis (Causality)Corrective Action
High levels of Glaser homocoupling Inadequate degassing; O2 present in the system.Increase Argon sparging time; utilize freeze-pump-thaw cycling for the DMF solvent.
Bis-alkynylation (C4 and C7) Temperature exceeded kinetic control threshold (>60 °C).Strictly maintain reaction temperature between 25 °C and 50 °C.
Incomplete conversion / Stalled reaction Catalyst deactivation or volatile alkyne evaporation.Ensure Pd(PPh3)4 is stored under Ar (should be bright yellow, not brown). Add 0.5 equiv extra alkyne.
Poor recovery during workup High aqueous solubility of the deazapurine core.Ensure exhaustive extraction with EtOAc; avoid highly acidic aqueous phases which protonate the basic nitrogens.

Visualizations

Workflow Start 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine Degas Step 1: Solvent Degassing (Argon sparging of DMF) Start->Degas Catalyst Step 2: Catalyst Addition (Pd(PPh3)4 & CuI) Degas->Catalyst Reaction Step 3: Alkyne & Base (Stir at 25-50°C, 4-6 h) Catalyst->Reaction Workup Step 4: Aqueous Workup (NH4Cl Quench & EtOAc Extract) Reaction->Workup LC-MS Confirms Conversion Purify Step 5: Flash Chromatography (Hexanes/EtOAc Gradient) Workup->Purify Product Regioselective Product (C7-Alkynylated) Purify->Product

Caption: Step-by-step experimental workflow for the regioselective Sonogashira coupling.

Logic Substrate 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine C7_I C7-I Bond (Highly Reactive) Substrate->C7_I C4_Cl C4-Cl Bond (Less Reactive) Substrate->C4_Cl Pd_OxAdd Rapid Oxidative Addition by Pd(0) at RT C7_I->Pd_OxAdd Kinetic Favorability No_Reaction Inert to Pd(0) at T < 50°C C4_Cl->No_Reaction Kinetic Control Product C7-Alkynyl-4-chloro Target Product Pd_OxAdd->Product Transmetalation & Reductive Elim. SideProduct Bis-alkynylated Impurity No_Reaction->SideProduct Requires T > 80°C

Caption: Mechanistic causality and kinetic control governing the regioselectivity of the reaction.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Royal Society of Chemistry (RSC)
  • 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Orthogonal Elaboration of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The 9-Deazapurine Pharmacophore

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrrolo[3,2-d]pyrimidine scaffold (a 9-deazapurine isostere) is a highly privileged building block. Because its core structure closely mimics the adenine ring of ATP, it is frequently deployed to target the ATP-binding cassette of kinases[1]. The N1, N3, and N5 atoms of the heterocycle serve as a robust hydrogen-bond donor/acceptor network, anchoring the fragment to the kinase hinge region (e.g., interacting with Met793 in [2]).

To evolve a low-affinity fragment hit into a potent lead compound, medicinal chemists require synthetic handles that allow for systematic "fragment growing." The compound 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) provides an ideal starting point. Its dual-halogenated architecture offers perfectly orthogonal reactivity, enabling site-specific elaboration without the need for cumbersome protecting-group strategies.

The Causality of Orthogonal Reactivity

The strategic power of this fragment lies in the distinct electronic environments of its two rings, which dictate the order of functionalization:

  • C4-Position (Chlorine): The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of its nitrogen atoms. This makes the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . Amines or alcohols can easily displace the chlorine atom to probe the solvent-exposed channel of the kinase.

  • C7-Position (Iodine): The fused pyrrole ring is electron-rich, which deactivates the C7 position toward nucleophilic attack. However, the C–I bond is exceptionally weak and highly reactive toward oxidative addition by Palladium(0). This primes the C7 position for Cross-Coupling Reactions (e.g., Suzuki-Miyaura or Sonogashira) to extend the molecule into the hydrophobic back pocket of the target[3].

Quantitative Reactivity & Physicochemical Profile
Property / Reactivity ParameterC4-Position (Chlorine)C7-Position (Iodine)
Electronic Environment Electron-deficient (Pyrimidine ring)Electron-rich (Pyrrole ring)
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Typical Reagents Amines, Alcohols, DIPEA, n-BuOHBoronic acids, Pd(dppf)Cl₂, Na₂CO₃
Kinase Target Region Solvent-exposed channel / Ribose pocketHydrophobic back pocket / Gatekeeper
Reaction Temperature 80–110 °C (Thermal)90–110 °C (Thermal or Microwave)

Experimental Protocols: Fragment-to-Lead Elaboration

The following self-validating protocols describe the sequential, orthogonal functionalization of the fragment.

Protocol A: Regioselective C4-Amination via SNAr

Causality:n-Butanol is selected as the solvent because its high boiling point (117 °C) provides the thermal energy required to drive the SNAr reaction without a pressurized vessel. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base; it scavenges the HCl byproduct, preventing the protonation of the incoming amine nucleophile which would otherwise stall the reaction.

  • Setup: In a round-bottom flask, dissolve 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in n-butanol (0.2 M).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor progression via LC-MS. The reaction is self-validating when the starting material peak (m/z ~279) disappears and the product mass appears, confirming selective C4-displacement while the C7-iodine remains intact.

  • Workup: Concentrate the mixture in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and purify via flash chromatography.

Protocol B: C7-Arylation via Suzuki-Miyaura Cross-Coupling

Causality: With C4 functionalized, the C7-iodide is the sole reactive handle for oxidative addition. Pd(dppf)Cl₂ is chosen as the precatalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing undesired dehalogenation.

  • Setup: In a microwave vial, combine the C4-aminated intermediate (1.0 eq) and the desired aryl boronic acid (1.5 eq).

  • Solvent & Base: Add a degassed biphasic solvent system of 1,4-Dioxane/H₂O (4:1 v/v) to ensure solubility of both the organic fragment and the inorganic base. Add Na₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture at 100 °C for 2 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Validation: Perform TLC (Hexanes/EtOAc). The appearance of a new, highly UV-active spot with a different Rf value indicates successful cross-coupling.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black (preventing catalyst contamination in biological assays), concentrate, and purify via reverse-phase preparative HPLC.

Protocol C: Biophysical Validation via STD-NMR

Causality: Saturation Transfer Difference (STD) NMR is utilized because it excels at detecting the transient binding of low-affinity fragments (K_D in the µM to mM range)[4]. By selectively irradiating the protein envelope where no ligand signals exist, magnetization is transferred only to the bound fragment.

  • Sample Prep: Prepare a solution containing 10 µM of the purified kinase domain and 1 mM of the elaborated fragment in deuterated PBS buffer (pH 7.4, 5% DMSO-d6).

  • Irradiation: Irradiate the sample at -1.0 ppm (on-resonance) to saturate the protein protons.

  • Control: Record a control spectrum with irradiation at 40 ppm (off-resonance).

  • Validation: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will exclusively display the proton signals of the fragment that are physically interacting with the kinase, validating target engagement and mapping the binding epitope.

Visualizing the FBDD Strategy

FBDD_Workflow A Fragment Screening (STD-NMR/SPR) B Binding Analysis (X-Ray Crystallography) A->B C C4-Elaboration (SNAr Reaction) B->C D C7-Elaboration (Suzuki Coupling) C->D E Lead Optimization (ADME/IC50) D->E

Fragment-to-Lead elaboration workflow utilizing orthogonal functionalization.

Kinase_Binding Fragment Pyrrolo[3,2-d]pyrimidine (Core Scaffold) Hinge Kinase Hinge Region (Hydrogen Bonding) Fragment->Hinge N1, N3, N5 Solvent Solvent-Exposed Region (C4-Substitution) Fragment->Solvent SNAr BackPocket Hydrophobic Back Pocket (C7-Substitution) Fragment->BackPocket Pd-Catalysis

Mechanistic mapping of the pyrrolo[3,2-d]pyrimidine scaffold within the kinase ATP-binding site.

References

  • Title: Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1) Source: Frontiers in Chemistry URL: [Link]

  • Title: Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein Source: Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

application of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in anti-cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine in the Development of Targeted Anti-Cancer Kinase Inhibitors

Executive Summary & Scientific Rationale

The compound 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) has emerged as a highly privileged heterocyclic building block in the rational design of anti-cancer therapeutics[1][2]. Its structural architecture is a bioisostere of the adenine ring found in ATP, allowing derivatives of this scaffold to competitively bind within the highly conserved hinge region of oncogenic kinases[3][4].

The causality behind selecting this specific di-halogenated intermediate lies in its orthogonal reactivity . The pyrimidine ring is electron-deficient, making the C-4 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or anilines. Conversely, the pyrrole ring is electron-rich, rendering the C-7 iodine inert to nucleophiles but highly reactive toward oxidative addition by palladium(0) catalysts[5][6]. This dual-handle system allows medicinal chemists to systematically probe the kinase binding pocket: the C-4 substituent anchors the molecule to the hinge region, while the C-7 substituent extends into the hydrophobic pocket or solvent-exposed areas to achieve selectivity against targets like EGFR, HER2, or KDR (VEGFR-2)[7][8].

Mechanistic Grounding: Kinase Inhibition Pathway

In healthy cells, kinases regulate proliferation by transferring a phosphate group from ATP to downstream effectors. In cancer, mutated kinases (e.g., EGFR


) remain constitutively active. Pyrrolo[3,2-d]pyrimidine derivatives act primarily as Type I (ATP-competitive)  or Type II (DFG-out)  inhibitors[9][10]. By occupying the ATP-binding site, they physically block phosphorylation, thereby arresting oncogenic signaling cascades (such as the PI3K/AKT or MAPK/ERK pathways) and inducing apoptosis[11][12].

Pathway ATP ATP (Endogenous) Kinase Oncogenic Kinase (e.g., EGFR, HER2, KDR) ATP->Kinase Binds Hinge Region Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->Kinase Competitive Binding (Displaces ATP) Substrate Downstream Effectors (e.g., AKT, MAPK, mTOR) Kinase->Substrate Phosphorylation Kinase->Substrate Inhibition of Phosphorylation Proliferation Tumor Cell Proliferation & Angiogenesis Substrate->Proliferation Oncogenic Signaling Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Pathway Blockade

Fig 1. Mechanism of action for ATP-competitive pyrrolo[3,2-d]pyrimidine kinase inhibitors.

Synthetic Workflow & Experimental Design

The synthesis of targeted kinase inhibitors from this scaffold follows a strict two-step sequence to maintain regiocontrol. Attempting the palladium coupling before the SNAr reaction often leads to unwanted dehalogenation or competitive insertion at the C-4 position.

Workflow SM 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine Step1 C-4 SNAr Reaction (Aniline, DIPEA, 100°C) SM->Step1 Nucleophilic Attack Int1 Intermediate: C4-Aminated Product Step1->Int1 Regioselective Substitution Step2 C-7 Suzuki Coupling (Ar-B(OH)2, Pd cat., 90°C) Int1->Step2 Oxidative Addition Final Target Kinase Inhibitor Step2->Final C-C Bond Formation

Fig 2. Two-step orthogonal functionalization workflow of the pyrrolo[3,2-d]pyrimidine scaffold.

Detailed Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to prevent downstream failures.

Protocol A: Regioselective SNAr at C-4

Objective: Install the primary hinge-binding motif (e.g., 3-chloro-4-fluoroaniline) at the C-4 position. Causality of Reagents:

  • Solvent (n-Butanol): Provides a high boiling point (117°C) necessary to overcome the activation energy barrier of the SNAr reaction without requiring a pressurized vessel.

  • Base (DIPEA): N,N-Diisopropylethylamine acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct, preventing the protonation of the incoming aniline, which would otherwise kill its nucleophilicity.

Step-by-Step Procedure:

  • Charge a round-bottom flask with 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq, 10 mmol) and the selected aniline (1.2 eq, 12 mmol).

  • Suspend the mixture in anhydrous n-butanol (0.2 M) and add DIPEA (2.0 eq, 20 mmol).

  • Heat the reaction to 100°C under an inert argon atmosphere for 12 hours.

  • Self-Validation Check (In-Process): Pull a 10 µL aliquot and analyze via LC-MS. The system is validated to proceed only when the starting material peak (m/z ~279.5) is entirely consumed and replaced by the intermediate mass. Unreacted 4-chloro species will poison the palladium catalyst in Protocol B.

  • Cool to room temperature. The product often precipitates. Filter the solid, wash with cold isopropanol, and dry under a vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-7

Objective: Extend the molecule into the kinase's hydrophobic pocket via C-C bond formation at the C-7 position. Causality of Reagents:

  • Catalyst (Pd(dppf)Cl

    
    ): The bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing unwanted protodehalogenation.
    
  • Solvent System (1,4-Dioxane/H

    
    O 4:1): The biphasic nature dissolves both the organic intermediate and the inorganic base (K
    
    
    
    CO
    
    
    ), facilitating the transmetalation step of the boronic acid.

Step-by-Step Procedure:

  • In a Schlenk tube, combine the C4-aminated intermediate (1.0 eq, 5 mmol), an aryl boronic acid (1.5 eq, 7.5 mmol), and K

    
    CO
    
    
    
    (3.0 eq, 15 mmol).
  • Add the Dioxane/H

    
    O (4:1) solvent mixture (0.1 M). Degas the suspension by bubbling argon through the liquid for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides.
    
  • Quickly add Pd(dppf)Cl

    
     (0.05 eq, 5 mol%) and seal the tube. Heat to 90°C for 6 hours.
    
  • Self-Validation Check (Post-Process): Perform

    
    H-NMR on the crude extract. The disappearance of the distinct pyrrole C-6 proton singlet (which shifts or splits upon C-7 substitution) and the appearance of new aryl protons validate successful coupling.
    
  • Purify via silica gel chromatography (DCM:MeOH gradient) to yield the final kinase inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The orthogonal functionalization of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine allows for rapid SAR profiling. Below is a representative quantitative summary demonstrating how varying the C-7 substituent impacts kinase selectivity and cellular efficacy, modeled after dual EGFR/HER2 and KDR inhibitor studies[7][10].

Compound IDC-4 Substituent (Hinge Binder)C-7 Substituent (Pocket Probe)Yield (Over 2 steps)EGFR IC

(nM)
HER2 IC

(nM)
KDR IC

(nM)
Cell Viability (HCT116, µM)
SM-01 3-Cl-4-F-AnilineNone (Iodine retained)88% (Step 1)145.0310.0>100012.5
Inh-A 3-Cl-4-F-AnilinePhenyl72%12.445.2850.02.1
Inh-B 3-Cl-4-F-Aniline4-(Methylsulfonyl)phenyl68%1.8 4.5 420.00.08
Inh-C 3-Cl-4-F-Aniline3-(Trifluoromethyl)phenyl65%85.0112.015.2 1.4

Data Interpretation: Retaining the iodine (SM-01) yields poor kinase inhibition. Coupling a polar, hydrogen-bond accepting group at C-7 (Inh-B) dramatically increases affinity for the EGFR/HER2 ATP pocket. Conversely, bulky, lipophilic groups at C-7 (Inh-C) shift the selectivity profile toward KDR (VEGFR-2) by stabilizing the DFG-out inactive conformation[10].

References

  • Adel, M., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research (Stuttgart), 68(9), 485-498. URL: [Link]

  • Wu, X.-Y. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 13(2), 2387–2404. URL: [Link]

  • Ishikawa, T., et al. (2011). Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. Journal of Medicinal Chemistry, 54(23), 8030-8050. URL: [Link]

Sources

Chemoselective Buchwald-Hartwig Amination of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) is a highly versatile, bifunctional heterocyclic building block frequently utilized in the development of kinase inhibitors and nucleoside analogs. The presence of two distinct halogens—a highly electrophilic C4-chloride and a palladium-reactive C7-iodide—presents a unique chemoselectivity challenge.

This application note provides a validated, step-by-step methodology for the orthogonal functionalization of this scaffold. Specifically, we detail the conditions required to selectively drive a Buchwald-Hartwig amination at the C7 position while preserving the C4-chloride for subsequent downstream diversification.

Mechanistic Insights & Chemoselectivity (The "Why")

To successfully manipulate this substrate without yielding complex oligomeric mixtures, one must understand the distinct reactivity profiles of its three reactive sites:

  • The C4-Chloro Position (SNAr Domain): The pyrimidine ring is highly electron-deficient, rendering the C4 position exceptionally electrophilic. Aliphatic amines will rapidly displace the chloride via Nucleophilic Aromatic Substitution (SNAr) even in the absence of a transition metal catalyst [3].

  • The C7-Iodo Position (Cross-Coupling Domain): The C–I bond possesses a lower bond dissociation energy than the C–Cl bond. Consequently, Pd(0) species will undergo oxidative addition at the C7-iodo position orders of magnitude faster than at the C4-chloro position [2].

  • The N5-H Position (Catalyst Poison): The free pyrrole N–H is acidic (pKa ~13). Under the basic conditions required for a Buchwald-Hartwig coupling, it will deprotonate. The resulting azolide anion strongly coordinates to Pd(II) intermediates, either poisoning the catalytic cycle or leading to unwanted N-arylation [1].

Chemoselectivity Substrate 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine C4 C4-Chloro Position Highly Electrophilic Substrate->C4 SNAr (Amines) C7 C7-Iodo Position Fast Oxidative Addition Substrate->C7 Buchwald-Hartwig (Pd) N5 N5-H Position Acidic (pKa ~13) Substrate->N5 Deprotonation (Base)

Chemoselectivity map of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Strategic Workflow

The optimal synthetic sequence for dual-amination of this scaffold relies on a strict order of operations. N-protection is followed by Pd-catalyzed C7 amination, leaving the C4 position intact for a final, orthogonal SNAr reaction.

Workflow Step1 Step 1: N5-Protection Reagent: SEM-Cl, NaH Purpose: Prevent Pd Poisoning Step2 Step 2: Buchwald-Hartwig at C7 Reagent: Pd2(dba)3, XPhos, Amine Purpose: Chemoselective C-N Coupling Step1->Step2 SEM-Protected Intermediate Step3 Step 3: SNAr at C4 Reagent: Aliphatic Amine, Heat Purpose: Orthogonal Functionalization Step2->Step3 C7-Aminated, C4-Chloro Intact Step4 Step 4: Global Deprotection Reagent: TFA or TBAF Purpose: Yield Final API Step3->Step4 C4, C7-Diaminated Intermediate

Strategic workflow for the orthogonal dual-amination of the pyrrolopyrimidine scaffold.

Experimental Protocols

Protocol A: N5-Protection with SEM-Cl

Self-Validation Checkpoint: The starting material is highly polar. Successful SEM protection will result in a dramatic shift to a higher Rf value on silica gel TLC.

  • Setup: Flame-dry a 100 mL round-bottom flask. Add 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes homogenous.

  • Protection: Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv, 5.5 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc, 9:1 to 7:3) to afford the N5-SEM protected intermediate.

Protocol B: Chemoselective Buchwald-Hartwig Amination at C7

Causality of Reagents: Pd₂(dba)₃/XPhos is selected because the bulky, electron-rich biaryl phosphine accelerates both oxidative addition into the C-I bond and the subsequent reductive elimination, minimizing hydrodehalogenation. Cs₂CO₃ is chosen as a mild base; stronger bases like NaOtBu would trigger unwanted hydrolysis or background SNAr at the C4-chloro position.

  • Preparation: In an oven-dried Schlenk tube, combine the SEM-protected 4-chloro-7-iodo-pyrrolo[3,2-d]pyrimidine (1.0 equiv, 1.0 mmol), the desired amine (e.g., morpholine or a substituted aniline, 1.2 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing: Add anhydrous 1,4-dioxane (10 mL). Degas the suspension utilizing three freeze-pump-thaw cycles. Backfill with Argon.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath. Stir vigorously for 6–8 hours.

  • Monitoring: Monitor via LC-MS. The C7-iodo mass (

    
    ) should disappear, replaced by the C7-aminated product. The isotopic pattern of the product must retain the 3:1 ratio indicative of the intact C4-chlorine atom.
    
  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to yield the C7-aminated, C4-chloro intact intermediate.

Protocol C: Orthogonal C4-Functionalization (SNAr)

Once the C7 position is aminated, the C4-chloride can be cleanly displaced using standard SNAr conditions.

  • Reaction: Dissolve the C7-aminated intermediate (1.0 equiv) in n-butanol (5 mL). Add an aliphatic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Heating: Heat at 110 °C for 4–6 hours. (Note: If using an unreactive aniline, microwave irradiation at 150 °C or a second, forcing Buchwald-Hartwig coupling may be required).

  • Completion: Concentrate the solvent under reduced pressure and purify via reverse-phase HPLC to obtain the fully functionalized, protected scaffold.

Data Presentation: Optimization of C7 Amination

The table below summarizes the optimization parameters for the C7 Buchwald-Hartwig amination, demonstrating the necessity of the chosen catalytic system.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045%Sluggish reaction; unreacted starting material.
2Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane9020%Degradation; C4-Cl displacement/hydrolysis observed.
3Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane9068%Good conversion, but some hydrodehalogenation noted.
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 90 89% Optimal; clean C7 amination, C4-Cl fully preserved.

Table 1: Catalyst and base screening for the chemoselective C7 amination of SEM-protected 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

References

  • Cherukupalli, S., Degenhart, C., Habenberger, P., Unger, A., Eickhoff, J., Hoff, B. H., & Sundby, E. (2025). "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." Pharmaceuticals, 18(6), 814.[Link]

  • Merugu, S. R., et al. (2020). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules (Archived in PubMed Central).[Link]

  • Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023). "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water." Preprints.org.[Link]

Application Note: Advanced One-Pot Synthesis of Substituted Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Overview

The pyrrolo[3,2-d]pyrimidine (9-deazapurine) heterosystem is a privileged scaffold in medicinal chemistry, exhibiting profound biological activities such as purine nucleoside phosphorylase inhibition, antitumor efficacy, and A1/A2-adenosine receptor antagonism. Traditional multi-step syntheses of these frameworks often suffer from intermediate isolation losses, harsh reaction conditions, and poor atom economy.

To address these bottlenecks, modern synthetic approaches have pivoted toward one-pot cascade reactions. This application note details two highly efficient, field-proven one-pot methodologies. By understanding the mechanistic causality behind these protocols, researchers can implement self-validating workflows that maximize yield and reproducibility.

Methodology A: Reductive Cyclization via Enamine Intermediates

This methodology leverages the electron-deficient nature of 6-arylethynyl-5-nitropyrimidines to drive a conjugative addition followed by a rapid reductive cyclization [1].

Mechanistic Causality & Experimental Design

The success of this one-pot reaction hinges on strict sequential control. The reaction begins with the conjugative addition of a secondary amine to the alkyne, forming an enamine intermediate.

Critical Insight: The reduction of the nitro group must occur only after the enamine is fully formed. If the nitro group is reduced prematurely (e.g., by adding Pd/C and H₂ at the start), the resulting 5-amino group donates electron density into the ring. This inactivates the triple bond, irreversibly halting the cascade at a 2,5-diamino intermediate and preventing cyclization.

Step-by-Step Protocol
  • Enamine Formation: Dissolve 0.3 mmol of the 6-arylethynyl-5-nitropyrimidine starting material in 5 mL of methanol (MeOH) in a round-bottom flask. Add 1.0 equivalent (0.3 mmol) of freshly distilled secondary amine (e.g., diethylamine or morpholine).

  • Thermal Activation: Heat the mixture to reflux for 10–15 minutes.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography. Do not proceed until the starting material is completely consumed and a distinct deep-red spot (indicating full enamine formation) is visible.

  • Reductive Cyclization: Cool the flask to room temperature. Directly add 10% Pd/C catalyst to the same flask. Purge the system with H₂ gas and stir at room temperature. The intermediate will undergo a rapid intramolecular 1,5-electrocyclic ring closure.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize the crude product from DMF-H₂O.

Quantitative Data Summary

Table 1: Representative yields of 6-arylpyrrolo[3,2-d]pyrimidines using Methodology A [1].

Starting Material (R=Ph)Secondary AmineProductYield (%)Melting Point (°C)
4-amino-5-nitro-6-phenylethynylpyrimidineMorpholine4a 88>230 (dec.)
4-amino-5-nitro-6-phenylethynylpyrimidineDiethylamine4b 98226–227
4-amino-5-nitro-6-phenylethynylpyrimidinePyrrolidine4c 82235–237
Pathway Visualization

ReductiveCyclization SM 6-Arylethynyl-5- nitropyrimidine Enamine Enamine Intermediate (Deep-Red TLC Spot) SM->Enamine Conjugative Addition Amine Secondary Amine (MeOH, Reflux) Amine->Enamine Product 6-Arylpyrrolo[3,2-d] pyrimidine Enamine->Product Reductive Cyclization Reduction H2, 10% Pd/C (Room Temp) Reduction->Product

Reaction pathway for the reductive cyclization of 6-arylethynyl-5-nitropyrimidines.

Methodology B: Organocatalytic Three-Component Assembly

This green-chemistry approach utilizes a multi-component reaction (MCR) to assemble the pyrrolo[3,2-d]pyrimidine core from simple, commercially available precursors [2].

Mechanistic Causality & Experimental Design

This method employs L-proline as a bifunctional organocatalyst. L-proline activates the arylglyoxal via iminium ion formation, significantly lowering the activation energy for a Knoevenagel condensation with 4-hydroxycoumarin. Subsequent Michael addition by 6-aminouracil (or 1,3-dimethyl-6-aminouracil) forms an acyclic adduct.

Critical Insight: The choice of glacial acetic acid as the solvent is deliberate; it provides the necessary protic environment to drive the final intramolecular heterocyclization and dehydration steps, which would otherwise stall in aprotic media.

Step-by-Step Protocol
  • Reagent Assembly: In a 50 mL round-bottom flask, combine 4-hydroxycoumarin (1.0 mmol), the desired arylglyoxal (1.0 mmol), and 6-aminouracil (1.0 mmol) in 10 mL of glacial acetic acid.

  • Catalyst Addition: Add 20 mol% L-proline to the mixture.

  • Reflux & Cyclization: Heat the reaction mixture to reflux.

  • Self-Validation Check (TLC): Monitor the reaction progress via TLC (eluting with EtOAc/hexanes 3:1). The multi-component adduct typically undergoes complete cyclization within 2 to 4 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into crushed ice/water to precipitate the target compound. Filter the resulting solid, wash thoroughly with water followed by cold ethanol, and dry to obtain the product (typically a pale yellow powder).

Quantitative Data Summary

Table 2: Representative yields of pyrrolo[3,2-d]pyrimidine derivatives using Methodology B [2].

Arylglyoxal SubstituentAminouracil DerivativeProductYield (%)Appearance
Phenyl6-Aminouracil4a 95Pale yellow powder
4-Chlorophenyl6-Aminouracil4b 96Pale yellow powder
4-Nitrophenyl6-Aminouracil4c 96Pale yellow powder
Phenyl1,3-Dimethyl-6-aminouracil4h 77Pale yellow powder
Pathway Visualization

MultiComponent cluster_0 Starting Materials A 4-Hydroxycoumarin Adduct Michael Adduct Intermediate A->Adduct B Arylglyoxal B->Adduct C 6-Aminouracil C->Adduct Cat L-Proline (Organocatalyst) Glacial Acetic Acid Cat->Adduct Iminium Activation Product Pyrrolo[3,2-d]pyrimidine Derivative Adduct->Product Intramolecular Heterocyclization

L-proline catalyzed three-component synthesis of pyrrolo[3,2-d]pyrimidines.

References

  • Cikotiene, I., Pudziuvelyte, E., & Brukstus, A. (2010). Efficient One-Pot Synthesis of 6-Arylpyrrolo[3,2-d]pyrimidines from 6-Arylethynyl-5-nitropyrimidines. Synlett, 2010(7), 1107-1109. 1

  • Javahershenas, R., & Khalafy, J. (2018). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. Heterocyclic Communications, 24(1), 37-41. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible methodologies for synthesizing 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (also known as 6-chloro-9-iodo-9-deazapurine). This compound is a critical scaffold in the development of kinase inhibitors and nucleoside analogs.

Below, you will find a self-validating experimental protocol, quantitative condition optimizations, and a targeted troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Context & Self-Validating Protocol

The iodination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine occurs at the C7 position (the pyrrole ring). Because the pyrrole system is the most electron-rich site of the fused bicyclic framework, it is highly susceptible to Electrophilic Aromatic Substitution (EAS). The most reliable as the electrophilic iodine source[1].

This protocol is designed as a self-validating system, meaning each step contains physical or analytical checkpoints to ensure fidelity before proceeding[2].

Materials Required:

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL/g of substrate)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried, round-bottom flask with 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and anhydrous THF under an inert atmosphere (N₂ or Ar)[3].

  • Temperature Control: Cool the stirring solution to 0–5 °C using an ice-water bath. Causality: Shield the flask from direct light (e.g., wrap in aluminum foil) to prevent the homolytic cleavage of NIS into less reactive molecular iodine[4].

  • Reagent Addition: Add NIS (1.1 equiv) in three equal portions over 15 minutes to prevent sudden exotherms and mitigate the risk of di-iodination.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

    • Validation Checkpoint: Monitor by LCMS or TLC (EtOAc:Hexane 1:1). The reaction is complete when the starting material mass (m/z 154 [M+H]⁺) is fully consumed and replaced by the product mass (m/z 280 [M+H]⁺).

  • Quenching: Cool the mixture back to 0 °C and slowly add 10% aq. Na₂S₂O₃ (approx. 2 mL/g of NIS). Causality: This neutralizes unreacted electrophilic iodine, reducing it to water-soluble iodide (I⁻)[5].

  • Isolation: Concentrate the THF in vacuo. Slowly add cold distilled water to the resulting residue under vigorous stirring. The product will precipitate as an off-white to pale yellow solid[2].

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold water and cold diethyl ether, and dry under high vacuum. Expected yield: 85–90%[1].

Quantitative Data: Condition Optimization

The following table summarizes the causality of different reaction conditions on the overall yield and purity, allowing you to adapt the protocol to your specific laboratory constraints.

SolventReagentTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Note
THF (Anhydrous) NIS (1.1 eq)0 to 201 - 285 - 90>95Optimal; promotes clean EAS and easy product precipitation[1].
DMF (Anhydrous) NIS (1.1 eq)202 - 480 - 85>92Excellent solubility for SM, but requires extensive aqueous washing to remove DMF.
THF (Wet) NIS (1.1 eq)204<60<80Moisture hydrolyzes NIS, reducing the effective concentration of the I⁺ electrophile.
CH₃CN / cat. TFA NIS (1.05 eq)0 to 20185>90Acid catalysis protonates the succinimide carbonyl, accelerating I⁺ transfer[4].
Troubleshooting Guides & FAQs

Q1: My reaction stalls at 60-70% conversion, and starting material remains. How can I drive it to completion? Causality & Fix: NIS is highly sensitive to ambient moisture and light, degrading into succinimide and less reactive molecular iodine (I₂). If your THF is not strictly anhydrous, the effective concentration of the active iodonium ion (I⁺) drops significantly. Action: First, verify solvent dryness using Karl Fischer titration (target <50 ppm H₂O). If the reaction has already stalled, add an additional 0.1–0.2 equivalents of fresh NIS. Alternatively, adding a catalytic amount of a weak acid (e.g.,) can increase the electrophilicity of NIS by protonating the succinimide carbonyl, thereby facilitating the EAS process[4].

Q2: I am observing a dark brown reaction mixture and lower yields. What causes this? Causality & Fix: A dark brown color indicates the formation of free molecular iodine (I₂). This is typically caused by the homolytic cleavage of NIS triggered by light exposure or elevated temperatures. I₂ is a significantly weaker electrophile than NIS, leading to sluggish kinetics and lower yields. Action: Always shield the reaction flask from direct light using aluminum foil. Maintain the initial addition temperature at 0–5 °C before allowing it to warm. Ensure you quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃); this reduces any free I₂ to water-soluble iodide (I⁻), preventing it from co-precipitating with your final product[3].

Q3: The product is difficult to extract from the aqueous phase during workup. What is the best isolation strategy? Causality & Fix: 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine possesses high polarity and a strong hydrogen-bond donor (N-H), causing it to partition poorly into organic solvents like ethyl acetate if the aqueous volume is too large. Action: Abandon liquid-liquid extraction in favor of precipitation. After quenching with Na₂S₂O₃, concentrate the reaction mixture to remove the THF. Slowly add water to the crude residue. The product will crystallize out of the aqueous phase as an off-white solid[2]. This self-validating isolation step inherently leaves highly polar impurities (like succinimide) dissolved in the aqueous filtrate.

Process Visualizations

SynthesisWorkflow Step1 1. Dissolve SM 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Anhydrous THF Step2 2. Cool to 0-5 °C Protect from light Step1->Step2 Step3 3. Add NIS (1.1 eq) in portions Step2->Step3 Step4 4. Stir at RT (1-2 h) Monitor by LCMS Step3->Step4 Step5 5. Quench with 10% aq. Na2S2O3 Step4->Step5 Step6 6. Concentrate & Precipitate with H2O Step5->Step6 Step7 7. Filter & Dry Yield: 85-90% Step6->Step7

Figure 1: Standard validated workflow for the iodination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

TroubleshootingTree Issue Issue: Low Yield or Stalled Reaction Check1 Check NIS Quality (Is it yellow/brown?) Issue->Check1 Check2 Check Solvent Moisture (Karl Fischer >50ppm?) Issue->Check2 Check3 LCMS shows unreacted SM? Issue->Check3 Fix1 Recrystallize NIS or use fresh batch Check1->Fix1 Yes Fix2 Use strictly anhydrous THF Check2->Fix2 Yes Fix3 Add 0.1-0.2 eq NIS or catalytic TFA Check3->Fix3 Yes

Figure 2: Logical troubleshooting tree for resolving low yields during pyrrolopyrimidine iodination.

References
  • [1] Nucleobase Modified Adefovir (PMEA) Analogues as Potent and Selective Inhibitors of Adenylate Cyclases from Bordetella pertussis and Bacillus anthracis. Journal of Medicinal Chemistry (PMC).[Link]

  • [2] Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [5] New enzyme inhibitor compounds. WIPO Patent (WO2011113798A2).

  • [3] Acyclic nucleoside phosphonates containing 9-deazahypoxanthine and a 5-membered heterocycle as selective inhibitors of plasmodial 6-oxopurine phosphoribosyltransferases. ChemMedChem (via PubMed).[Link]

  • [4] N-Iodosuccinimide (NIS). Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Chromatography & Purification of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3).

Because this molecule features a highly functionalized 7-deazapurine core—combining a reactive electrophilic center (4-chloro), a heavy, lipophilic, light-sensitive halogen (7-iodo), and an amphoteric heterocyclic scaffold—standard purification workflows often require precise optimization. This guide bridges the gap between theoretical chemical properties and practical, bench-top chromatography solutions.

Physicochemical Profiling & Chromatographic Impact

To design a rational purification strategy, we must first translate the molecule's physical properties into chromatographic behaviors. The table below summarizes the quantitative data and its direct impact on separation science .

PropertyValue / CharacteristicChromatographic Impact & Causality
Molecular Weight 279.47 g/mol Elutes well within standard LC-MS detection ranges. Exhibits a distinct 3:1 isotopic cluster at m/z 280.0 / 282.0 [M+H]+ due to the single chlorine isotope.
Physical State Yellow crystalline solidAllows for visual tracking during high-concentration normal-phase chromatography. Optimal UV detection is at 254 nm .
Solubility Soluble in THF, EtOAc, MeOH; Poor in Pet EtherPoor solubility in non-polar solvents necessitates dry-loading onto silica gel to prevent band broadening and streaking at the column head.
Reactivity (4-Cl) Electrophilic (SNAr active)Susceptible to nucleophilic attack or hydrolysis in strong acids/bases. Prolonged exposure to acidic aqueous HPLC mobile phases must be avoided.
Stability (7-I) Photo-sensitiveThe C-I bond is prone to homolytic cleavage under UV light, liberating elemental iodine (I₂). Requires opaque or amber glassware.

Master Purification Workflow

The following decision tree outlines the logical progression from a crude post-iodination mixture to the isolated, high-purity product.

G Crude Crude Mixture (Post-Iodination) Workup Aqueous Workup (Na2S2O3 quench) Crude->Workup Remove NIS/I2 TLC TLC / LC-MS Analysis Workup->TLC Assess purity NP Normal Phase Silica (20-30% EtOAc/Pet Ether) TLC->NP Standard scale-up RP Reverse Phase HPLC (Neutral pH Buffer) TLC->RP Complex impurities Pure Pure 4-Chloro-7-iodo- 5H-pyrrolo[3,2-d]pyrimidine NP->Pure Evaporate & dry RP->Pure Lyophilize

Decision tree for the chromatographic purification of 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Standard Operating Procedure: Normal Phase Purification

This self-validating protocol is optimized for the isolation of the target compound following standard iodination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine using N-iodosuccinimide (NIS) .

Phase 1: Pre-Chromatography Preparation
  • Quench & Concentrate: Upon reaction completion in THF, concentrate the mixture in vacuo.

  • Trituration: Suspend the crude residue in diethyl ether (Et₂O). Stir for 15 minutes, then collect the resulting solid by vacuum filtration, washing with cold Et₂O.

    • Causality: Et₂O selectively dissolves non-polar organic impurities and residual iodine, leaving the highly crystalline target compound and polar succinimide on the filter.

    • Self-Validation Checkpoint: Spot the triturated solid on a TLC plate against the crude mixture. The target compound should appear as a dominant UV-active spot (254 nm), while baseline polar impurities should be significantly reduced.

Phase 2: Silica Gel Chromatography
  • Column Packing: Pack a glass column with 230–400 mesh silica gel using Petroleum Ether.

  • Dry Loading: Dissolve the triturated solid in a minimal volume of EtOAc. Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder. Load this evenly onto the column head.

    • Causality: Dry loading prevents the poor solubility of the compound in the starting non-polar mobile phase from causing precipitation and peak tailing at the column inlet.

  • Elution: Elute using a step gradient starting at 20% EtOAc in Petroleum Ether , slowly ramping to 30% EtOAc .

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm).

    • Self-Validation Checkpoint: Perform LC-MS on the pooled fractions. The presence of the target compound is confirmed by an isotopic mass cluster at m/z 280.0 and 282.0 [M+H]+ .

  • Isolation: Concentrate the pooled fractions in vacuo to afford 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine as a yellow solid. Store under an inert atmosphere (Argon/N₂) at 2–8°C in an amber vial.

Troubleshooting & FAQs

Q1: I observe severe streaking and tailing on normal-phase silica gel. How can I improve the peak shape?

Causality: The 5H-pyrrolo[3,2-d]pyrimidine core contains multiple nitrogen atoms. The pyrimidine nitrogens act as strong hydrogen bond acceptors, while the pyrrole NH acts as a hydrogen bond donor. These functional groups interact aggressively with the free, acidic silanol groups (-SiOH) on the surface of standard silica gel. Solution: You have two options:

  • Solvent Modification: Add a highly polar modifier (e.g., 1–5% Methanol) to an EtOAc/DCM solvent system to outcompete the compound for silanol binding sites.

  • Stationary Phase Masking: Pre-treat your silica column with 1% Triethylamine (TEA) in your starting solvent to cap the acidic silanols. Note: Limit TEA exposure, as the 4-chloro group can undergo nucleophilic displacement by amines if left in solution for extended periods.

Q2: During Reverse-Phase (RP) HPLC, my product peak is accompanied by a new +18 m/z impurity. What is happening?

Causality: The 4-chloro position of the pyrrolo[3,2-d]pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Under standard acidic reverse-phase conditions (e.g., 0.1% TFA or Formic Acid in water/acetonitrile) and the elevated temperatures often generated during high-pressure pumping, the 4-chloro group undergoes acid-catalyzed hydrolysis. This yields the corresponding 4-hydroxy (or 4-oxo tautomer) derivative, which manifests as a +18 Da mass shift (-Cl[35 Da] + OH [17 Da] + H [1 Da] = net change of -17 Da in neutral mass, but +18 m/z relative to the expected [M+H]+ depending on ionization).

Pathway Start 4-Chloro-7-iodo- 5H-pyrrolo[3,2-d]pyrimidine Acid Acidic Aqueous HPLC Mobile Phase (H2O / 0.1% TFA) Start->Acid Dissolution Intermediate Protonated Pyrimidine Intermediate Acid->Intermediate H+ attack Product 7-Iodo-3,5-dihydro- 4H-pyrrolo[3,2-d]pyrimidin-4-one (Hydrolysis Product) Intermediate->Product H2O attack, -HCl

Mechanistic pathway of 4-chloro hydrolysis during acidic reverse-phase chromatography.

Solution: Switch to a neutral or slightly basic mobile phase buffer (e.g., 10 mM Ammonium Acetate or Ammonium Bicarbonate, pH 7.0–8.0). This suppresses the protonation of the pyrimidine nitrogen, significantly reducing the electrophilicity of the C4 position and preventing hydrolysis during the run.

Q3: My isolated compound has developed a dark brown/purple tint instead of remaining a yellow solid. Is it degrading?

Causality: The 7-iodo substituent is highly sensitive to photo-degradation. Exposure to ambient laboratory UV light induces homolytic cleavage of the C-I bond, releasing trace amounts of elemental iodine (I₂). Elemental iodine is deeply purple/brown and easily stains the bulk white/yellow powder. Solution: Protect the chromatography column, collection flasks, and rotary evaporator from direct light using aluminum foil. If the compound is already discolored, dissolve it in EtOAc, wash quickly with a dilute aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to reduce the I₂ to water-soluble iodide (I⁻), dry over Na₂SO₄, and re-concentrate.

Q4: I am seeing co-elution of unreacted N-iodosuccinimide (NIS) or succinimide byproducts in my fractions. How do I resolve this?

Causality: Succinimide is a highly polar byproduct of the iodination reaction. While pre-column trituration with Et₂O removes a significant portion, residual amounts can co-elute if the chromatography gradient is ramped too quickly. Solution: Ensure a thorough aqueous workup prior to chromatography. Wash the crude organic layer with saturated aqueous Na₂S₂O₃ to quench residual NIS. During chromatography, maintain an isocratic hold at 20% EtOAc for at least 3 column volumes before ramping to 30% to ensure baseline separation between the target pyrimidine and the highly polar succinimide.

References

  • Vertex Pharmaceuticals Incorporated. (2019). Map4k4 inhibitors (Patent No. WO2019073253A1). World Intellectual Property Organization.

side products in palladium-catalyzed cross-coupling of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolopyrimidine Cross-Coupling . This hub is designed for researchers and drug development professionals to troubleshoot complex side reactions—such as regioselectivity failures, protodeboronation, and dehalogenation—encountered during the palladium-catalyzed functionalization of pyrrolopyrimidine scaffolds.

Part 1: Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following self-diagnostic workflow to identify the mechanistic root cause of your side product.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 Identify the primary side product Start->Q1 Regio Regioisomeric Mixture (e.g., C2 vs C4) Q1->Regio Dehal Dehalogenated Core (Reduction) Q1->Dehal Proto Protodeboronation / Homocoupling Q1->Proto SolRegio Analyze LUMO & C-X Bond IR. Tune Catalyst Sterics. Regio->SolRegio SolDehal Switch to bulky ligands (RuPhos). Avoid alcoholic solvents. Dehal->SolDehal SolProto Use anhydrous conditions or fast-transmetalating catalysts. Proto->SolProto

Diagnostic workflow for resolving pyrrolopyrimidine cross-coupling side products.

Part 2: Core Troubleshooting Guides & FAQs

Issue 1: Regioselectivity Failures in Polyhalogenated Scaffolds

Q: I am attempting a Suzuki-Miyaura coupling on a di-halogenated pyrrolopyrimidine (e.g., 2,4-dichloro or 4-chloro-2-iodo), but I am getting an inseparable mixture of C2-arylated, C4-arylated, and di-arylated products. How do I control site selectivity?

A: The causality behind regioselectivity in polyhalogenated pyrrolopyrimidines is dictated by the intrinsic electronic properties of the heterocycle, specifically the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the infrared (IR) stretching frequencies of the carbon-halogen bonds.

Quantum mechanical analyses show that the C4 position is highly electron-deficient. The C4-Cl bond typically exhibits a lower stretching vibration wavenumber (e.g., ~823–837 cm⁻¹) compared to the C2-Cl bond (e.g., ~981 cm⁻¹), indicating a weaker bond that is highly reactive toward both nucleophilic aromatic substitution (SNAr) and Pd(0) oxidative addition 1. Therefore, standard Pd-catalysis will preferentially attack C4.

To selectively functionalize C2 while leaving C4 intact, you must utilize a 4-chloro-2-iodo-pyrrolopyrimidine intermediate and carefully tune the catalyst to favor the kinetically faster insertion into the C-I bond before the C4-Cl bond can react. Using a bulky, electron-rich ligand like RuPhos with Pd(OAc)₂ or Pd₂(dba)₃ has been proven to yield excellent C2 selectivity 2.

Quantitative Data: Catalyst Impact on Regioselectivity and Side Reactions

SubstrateCatalyst / LigandSolvent / BaseTarget SiteMajor Side ProductYield
4-chloro-2-iodo-Pd(OAc)₂ / RuPhost-BuOH / K₃PO₄C2 (Suzuki)C4-reduction (6%)68%
4-chloro-2-iodo-Pd₂(dba)₃ / NoneDioxane / Na₂CO₃C2 (Suzuki)Homocoupling71%
2-iodo-RuPhos Pd G2n-BuOH / BaseC4 (Buchwald)C2-reductionN/A
Cyclopropyl-BMIDAPd(OAc)₂ / RuPhosToluene-H₂O / K₂CO₃GeneralProtodeboronation48%

Data synthesized from empirical studies on pyrrolopyrimidine and related cross-couplings 2, [[3]]().

Issue 2: Dehalogenation (Reduction) During Buchwald-Hartwig Amination

Q: During the Buchwald-Hartwig amination of my 2-chloro-pyrrolopyrimidine, LC-MS shows massive amounts of a dehalogenated (reduced) pyrrolopyrimidine instead of the target amine. Why is this happening?

A: Dehalogenation is a notorious side reaction caused by


-hydride elimination. Once the Pd(II) species undergoes oxidative addition into the C-X bond and coordinates with the amine, it faces a kinetic fork in the road. If reductive elimination is slow, the Pd(II) complex can abstract a 

-hydrogen from the coordinated amine (or from an alcoholic solvent like n-butanol), leading to the expulsion of the imine/aldehyde and subsequent reductive elimination of the hydride to yield a hydrodehalogenated side product [[2]]().

Mechanism PdII Pd(II)-Aryl Intermediate AmineCoord Amine Coordination PdII->AmineCoord BetaHydride Beta-Hydride Elimination (Side Reaction) AmineCoord->BetaHydride Slow Red. Elim. RedElim Reductive Elimination (Desired Pathway) AmineCoord->RedElim Bulky Ligand (e.g., RuPhos) Dehal Dehalogenated Pyrrolopyrimidine BetaHydride->Dehal Product Aminated Pyrrolopyrimidine RedElim->Product

Mechanistic divergence in amination: Cross-coupling vs. dehalogenation.

Self-Validating Protocol: Dehalogenation-Free Buchwald-Hartwig Amination To force the kinetic pathway toward reductive elimination, you must use a sterically demanding ligand (like RuPhos or BrettPhos) and strictly avoid primary/secondary alcoholic solvents.

  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-chloro-pyrrolopyrimidine (1.0 equiv), the desired amine (1.2 equiv), RuPhos Pd G2 pre-catalyst (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Control (Critical): Evacuate the tube and backfill with dry N₂. Repeat this cycle three times. Causality: Moisture leads to hydroxide coordination, promoting competitive hydrolysis.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane. Do not use n-butanol or t-butanol , as they can act as hydride donors under forcing conditions 2.

  • Reaction Execution: Heat the mixture to 90°C. Visual In-Process Control (IPC): The solution should transition from pale yellow to a deep red/brown, confirming the generation of the active Pd(0) species.

  • Validation: Sample 10

    
    L after 2 hours for LC-MS. If the dehalogenated mass [M-Cl+H] is observed, lower the temperature to 80°C and ensure the amine is not sterically hindering the reductive elimination step.
    
Issue 3: Protodeboronation in Suzuki-Miyaura Couplings

Q: My Suzuki-Miyaura coupling yields a 50:50 mixture of the cross-coupled product and protodeboronated starting material. How can I suppress the destruction of my boronic acid?

A: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. This side reaction outcompetes cross-coupling when the transmetalation step is kinetically sluggish. It is highly sensitive to the water-to-base ratio and temperature. When utilizing sensitive boronates (like cyclopropyl BMIDA or electron-deficient aryl boronic acids), prolonged heating in aqueous base rapidly destroys the reagent, yielding up to 50% protodeboronated side products 3.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: Combine the pyrrolopyrimidine halide (1.0 equiv), boronic acid/ester (1.5 equiv to account for minor degradation), Pd(OAc)₂ (7 mol%), RuPhos (13 mol%), and K₂CO₃ (2.0 equiv) 3.

  • Solvent System: Use a precisely measured Toluene/H₂O mixture (typically 10:1 v/v). Causality: A minimal, controlled amount of water is required to activate the boronic acid to the reactive boronate species, but excess water accelerates protodeboronation.

  • Rapid Heating: Immerse the vessel into a pre-heated 100°C oil bath. Causality: Ramping temperature slowly allows protodeboronation to occur before the Pd-cycle reaches optimal turnover frequencies.

  • Validation: Monitor via TLC (Hexanes/EtOAc) at 15-minute intervals. The reaction should reach >90% conversion within 30-60 minutes. Prolonged reaction times strictly correlate with increased homocoupling and protodeboronation.

Part 3: References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PMC (National Institutes of Health) URL:[Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Suzuki-Miyaura Couplings of Di-Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the chemoselective functionalization of polyhalogenated heterocycles.

Mechanistic Grounding: The Causality of Regioselectivity

When working with di-halogenated pyrimidines (e.g., 2,4-dichloropyrimidine), achieving precise site-selective cross-coupling is critical for building complex pharmaceutical scaffolds. The regioselectivity is not random; it is governed by the intrinsic electronic disparity between the carbon centers on the pyrimidine ring.

The C4 position is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent nitrogen atoms. Consequently, the oxidative addition of the electron-rich Pd(0) catalyst into the C4–Cl bond is kinetically favored over the C2–Cl bond (1)[1]. Position 2, while situated between two nitrogens, is less reactive toward initial palladium insertion due to differing electronic activation and localized steric/electronic repulsion from the nitrogen lone pairs. By strictly controlling the reaction temperature and solvent environment, chemists can trap the kinetically favored C4-monoarylated intermediate before thermodynamically driven di-coupling occurs (2)[2].

G SM 2,4-Dichloropyrimidine Pd Pd(0) Catalyst Oxidative Addition SM->Pd C4 C4-Cl Insertion (Electron-Deficient) Pd->C4 Fast (Kinetic Control at RT) C2 C2-Cl Insertion (Less Reactive) Pd->C2 Slow (Requires Heat) Mono C4-Aryl-2-chloropyrimidine (Mono-coupled Product) C4->Mono + ArB(OH)2, Base Di 2,4-Diarylated Pyrimidine (Di-coupled Product) C2->Di Minor Side Pathway Mono->Di + Ar'B(OH)2, Heat (60-80°C)

Reaction pathway showing C4-regioselectivity of 2,4-dichloropyrimidine in Suzuki couplings.

Troubleshooting FAQs

Q1: I am trying to synthesize a C4-monoarylated pyrimidine, but I keep getting a mixture of mono- and di-coupled products. How can I improve regioselectivity?

  • Root Cause: Over-coupling is typically a result of excessive thermal energy overcoming the kinetic barrier for C2 insertion, or the use of polar aprotic solvents that fail to stabilize the transition state at lower temperatures.

  • Solution:

    • Drop the Temperature: Run the reaction strictly at room temperature (20–25 °C).

    • Switch Solvents: Transition from DMF or THF to an alcoholic solvent system (e.g., Methanol). Methanol facilitates the dissolution of the boronic acid and affords much greater reactivity at room temperature, allowing the C4 coupling to reach completion without providing enough thermal energy for C2 activation (2)[2].

    • Strict Stoichiometry: Limit the boronic acid to exactly 1.0–1.05 equivalents.

Q2: My C4-coupling is highly regioselective, but the overall yield is poor (<40%) when using sterically hindered boronic acids. How do I push the conversion?

  • Root Cause: While room temperature prevents di-coupling, it may not provide sufficient energy for the transmetalation of bulky boronic acids onto the palladium center.

  • Solution: Employ flash heating via microwave irradiation (e.g., 100 °C for 15 minutes). Because the heating time is extremely short, the intrinsic C4-selectivity is preserved (>95%) while yields jump significantly. Ensure you reduce the catalyst loading to 0.5 mol%

    
     to prevent rapid catalyst aggregation and deactivation under microwave conditions (1)[1].
    

Q3: How do I perform a sequential, one-pot double Suzuki coupling to get an unsymmetrical 2,4-diarylpyrimidine?

  • Root Cause: Sequential coupling requires exploiting the reactivity delta between C4 and C2. If both boronic acids are added at once, or if the temperature is raised too early, you will get a complex statistical mixture.

  • Solution: Perform the first coupling at C4 using 1.0 eq of

    
     in Methanol at room temperature. Once the mono-adduct is fully formed, add 1.2 eq of the second boronic acid (
    
    
    
    ) directly to the same flask, add supplementary base, and elevate the temperature to 60–80 °C to overcome the activation barrier for the C2–Cl bond (2)[2].

Quantitative Data: Solvent Impact on Regioselectivity

The choice of solvent is the most critical variable in arresting the reaction at the mono-coupled stage. Below is a summary of solvent effects on the model reaction of 2,4-dichloropyrimidine with phenylboronic acid.

Solvent SystemTemp (°C)TimeYield (C4-Mono)Regioselectivity Profile
Methanol (MeOH) 20–252 h>85% Excellent (Exclusive C4)
Toluene / Water20–2524 h~60%Moderate
1,4-Dioxane20–2524 h<20%Poor (Low Conversion)
DMF20–2524 h<10%Poor (Low Conversion)
Methanol (MeOH)60–802 hN/APoor (Di-coupling observed)

Data synthesized from standardized optimization studies (1)[1] and (2)[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Microwave-Assisted C4-Regioselective Coupling

Ideal for sterically hindered or electronically deactivated boronic acids.

  • Preparation: In a microwave-safe vial, combine 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.05 eq), and

    
     (2.0 eq).
    
    • Validation Checkpoint: Weighing the boronic acid to exactly 1.05 eq is critical; exceeding this will trigger C2 insertion under microwave conditions.

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (or pure MeOH).

    • Validation Checkpoint: The solution must remain clear or pale prior to catalyst addition.

  • Catalyst Loading: Add

    
     (0.5 mol%).
    
    • Validation Checkpoint: The solution will immediately turn a characteristic pale yellow, indicating active Pd(0) in solution.

  • Reaction: Seal the vial and irradiate at 100 °C for exactly 15 minutes.

    • Validation Checkpoint: Post-reaction LC-MS must show >95% conversion to the mono-mass (M+H for C4-aryl), with <5% starting material or di-coupled mass.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and concentrate for column chromatography.
    
Protocol B: One-Pot Sequential Double Suzuki Coupling

Ideal for synthesizing unsymmetrical 2,4-diarylpyrimidines.

  • First Coupling (Kinetic Control): Dissolve 2,4-dichloropyrimidine (1.0 eq) and

    
     (1.0 eq) in Methanol. Add 
    
    
    
    (2.0 eq) and
    
    
    (2–5 mol%). Stir at 20–25 °C.
  • First Validation Checkpoint: After 2–4 hours, perform TLC or LC-MS. Critical: The reaction must show complete disappearance of the starting material before proceeding. If unreacted starting material remains, adding the second boronic acid will cause a statistical nightmare of mixed products.

  • Second Coupling (Thermodynamic Control): Once validated, add

    
     (1.2 eq) and additional 
    
    
    
    (1.5 eq) directly to the same flask.
  • Heating: Elevate the temperature to 70 °C (reflux) for 12 hours.

    • Validation Checkpoint: The solution will likely darken. LC-MS will show the quantitative shift from the mono-coupled mass to the di-coupled mass.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI (Catalysts) URL:1

  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: NIH / PMC (Journal of Organic Chemistry) URL:2

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL:3

Sources

Technical Support Center: Optimization of N-Alkylation for Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to help you navigate the nuances of functionalizing the 5H-pyrrolo[3,2-d]pyrimidine core.

Structurally classified as 9-deazapurines, these scaffolds are critical pharmacophores in the development of multi-targeted kinase inhibitors (e.g., PI3K, Akt, mTOR) and antimicrobial agents[1][2]. However, their electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring presents unique regioselectivity challenges during N-alkylation[2]. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure high-yielding, regioselective N5-alkylation.

Mechanistic Workflow & Regioselectivity

The primary challenge in alkylating the pyrrolo[3,2-d]pyrimidine core is differentiating the pyrrole nitrogen (N5) from the pyrimidine nitrogens (N1, N3) and any exocyclic amines. The causality behind our protocol relies on pKa differentiation and Hard-Soft Acid-Base (HSAB) theory .

The pyrrole N5-H is the most acidic proton on the core (pKa ~13). By using a mild base like potassium carbonate (


) in a polar aprotic solvent, we selectively deprotonate N5 to form a thermodynamically stable, soft anion. This soft anion preferentially attacks alkyl halides (soft electrophiles) via an 

mechanism, driving >95% N5-regioselectivity. Conversely, using harsh bases like Sodium Hydride (NaH) generates a harder, highly reactive species that can lead to off-target N1/N3 alkylation.

G A Pyrrolo[3,2-d]pyrimidine Core (N5-H Intact) B Mild Base Deprotonation (e.g., K2CO3 in DMF) A->B C Delocalized N5-Anion (Thermodynamically Stable) B->C D Electrophile Addition (R-X, SN2 Mechanism) C->D E Major Product N5-Alkylated Derivative D->E Soft Electrophile / DMF F Minor Byproducts N1/N3/O-Alkylation D->F Hard Electrophile / NaH

Reaction pathway for N-alkylation of pyrrolo[3,2-d]pyrimidine highlighting regioselectivity.

Standard Operating Procedure: Regioselective N5-Alkylation

This self-validating protocol is optimized for primary and secondary alkyl halides. It utilizes microwave irradiation for sterically hindered substrates to rapidly drive the reaction to completion while suppressing degradation[3].

Reagents: 5H-pyrrolo[3,2-d]pyrimidine derivative (1.0 equiv),


 (1.5–2.0 equiv), Alkyl Halide (1.1–3.0 equiv), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Anion Generation: Suspend the pyrrolo[3,2-d]pyrimidine core in anhydrous DMF in a microwave-safe vial. Add finely powdered, oven-dried

    
     (1.5 equiv). Stir at room temperature for 15–30 minutes under an inert atmosphere (
    
    
    
    or Ar).
    • Self-Validation: The suspension will often adopt a slight yellow tint, confirming the formation of the delocalized N5-anion.

  • Electrophile Addition: Add the alkyl halide dropwise.

    • For primary halides : Use 1.1–1.5 equiv.

    • For secondary/bulky halides : Use 3.0 equiv to overcome steric hindrance[3].

  • Reaction Execution:

    • Conventional: Heat at 80 °C for 2–4 hours.

    • Microwave (Preferred for secondary halides): Irradiate at 150 °C for 15–30 minutes[3].

    • Self-Validation: Monitor via LC-MS or TLC (typically 5-10% MeOH in DCM). The highly polar starting material baseline spot should completely convert to a higher Rf product spot.

  • Workup: Cool to room temperature. Quench the reaction by pouring the mixture into ice-cold distilled water (approx. 5x the DMF volume).

    • Self-Validation: If the product is highly lipophilic, it will precipitate immediately as a solid. Filter and wash with cold water. If it oils out, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over

      
      , and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (ISCO system) using a Hexanes/EtOAc or DCM/MeOH gradient to afford the pure N5-alkylated product[3].

Troubleshooting & FAQs

Q: I am observing significant N1 or N3 alkylation instead of N5. How do I correct this? A: This is a classic symptom of using a base that is too strong (like NaH or KOtBu) or a solvent that is too non-polar (like THF). Strong bases create a "hard" anion that reacts indiscriminately with the pyrimidine nitrogens. Switch your base to


 or 

and use a polar aprotic solvent like DMF or DMAc. This combination ensures the softer N5 pyrrole nitrogen acts as the primary nucleophile.

Q: My reaction with a secondary alkyl chloride is stalling at 20% conversion. Should I add more base? A: Do not add more base, as this will promote side reactions (e.g., elimination of the alkyl halide to an alkene). Secondary chlorides suffer from severe steric hindrance during the


 transition state. Instead, increase the equivalents of the alkyl chloride to 3.0, and utilize microwave irradiation at 150 °C for 15-30 minutes[3]. Alternatively, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the sluggish chloride into a highly reactive iodide.

Q: My pyrrolo[3,2-d]pyrimidine core has a free exocyclic amine at the C4 position. Will it over-alkylate? A: The pyrrole N5-H is significantly more acidic than a C4-exocyclic amine. If you strictly control the stoichiometry (1.1 equiv of alkyl halide and 1.1 equiv of


) and keep the temperature moderate (60–80 °C), N5-alkylation will dominate kinetically. However, if you require harsh conditions (e.g., for secondary halides), you must transiently protect the C4-amine using a Boc or SEM group prior to N-alkylation[3].

Q: The product is highly water-soluble and I am losing it during the aqueous DMF workup. What is the alternative? A: Avoid aqueous extraction. Instead, concentrate the DMF directly under high vacuum (using a Genevac or rotary evaporator with a strong pump at 45 °C). Resuspend the crude residue in a minimal amount of DCM, filter off the inorganic salts (


 and KCl/KBr), and load the filtrate directly onto a silica column.

Quantitative Data: Condition Optimization Matrix

Use the following table to benchmark your expected yields and regioselectivity based on your chosen reaction parameters.

BaseSolventTemperatureElectrophile TypeExpected N5 RegioselectivityTypical Isolated Yield

(1.5 eq)
DMF80 °CPrimary Halide> 95%85 - 95%

(1.5 eq)
MeCN60 °CPrimary Halide> 90%75 - 85%
NaH (1.2 eq) THF0 °C to RTPrimary Halide75 - 80% (N1/N3 competition)60 - 70%

(3.0 eq)
DMF150 °C (Microwave)Secondary Halide> 90%70 - 85%
DIPEA (2.0 eq) DMAc100 °CPrimary Halide85%50 - 60%

References

  • Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine. Benchchem.

Sources

Technical Support Center: Managing Catalyst Poisoning in Pyrrolopyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for pyrrolopyrimidine catalysis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental causality of reaction failures.

Pyrrolopyrimidines (such as 7-deazapurines) are privileged scaffolds in drug discovery, but they are notorious for deactivating transition-metal catalysts. The multiple Lewis-basic nitrogen atoms within the pyrimidine and pyrrole rings possess lone pairs that readily coordinate to empty d-orbitals on palladium, platinum, and ruthenium centers. This coordination outcompetes the desired oxidative addition or hydrogen activation steps, sequestering the metal into stable, off-cycle complexes and halting the reaction[1].

Below, you will find mechanistic insights, targeted FAQs, quantitative mitigation data, and self-validating protocols to rescue your stalled experiments.

Mechanistic Pathway of Catalyst Deactivation

To troubleshoot effectively, we must first visualize the competing pathways in the reaction vessel. The diagram below illustrates how unprotected pyrrolopyrimidines divert the active catalyst into a dead-end complex, and how strategic protection or protonation forces the reaction back into the productive cycle.

G Pd Active Pd(0) / M(0) Catalyst Free_Sub Unprotected Pyrrolopyrimidine Pd->Free_Sub Substrate Binding Prot_Sub Protected/Protonated Pyrrolopyrimidine Pd->Prot_Sub Substrate Binding Poison Off-Cycle M-N Complex (Catalyst Deactivation) Free_Sub->Poison N-Lone Pair Coordination Cat_Cycle Productive Catalytic Cycle (Coupling / Hydrogenation) Prot_Sub->Cat_Cycle Desired Activation Cat_Cycle->Pd Catalyst Regeneration Product Desired Product Cat_Cycle->Product Product Release

Mechanism of pyrrolopyrimidine catalyst poisoning and mitigation pathways.

Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination of a 4-chloropyrrolopyrimidine stalls at 20% conversion, and the solution turns black. What is happening? A: The black precipitate is "Palladium black," indicating bulk catalyst agglomeration and deactivation. The basic pyrrole nitrogen (N7) is coordinating to the Pd(II) intermediate, preventing the amine nucleophile from binding. Solution: You must alter the steric or electronic environment. The most robust approach is to install a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group on the pyrrole nitrogen prior to coupling[2]. The SEM group sterically shields the nitrogen and withdraws electron density, drastically reducing its Lewis basicity. Alternatively, if protection is not viable, switch to a highly bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos. The extreme steric bulk of these ligands physically blocks the formation of the off-cycle bis-amine Pd complex[3].

Q2: I am attempting a Pd/C-catalyzed hydrogenation to reduce an alkene on my pyrrolopyrimidine scaffold, but there is zero hydrogen uptake. The starting material is highly pure. Why? A: Heterogeneous catalysts like Pd/C and PtO₂ are highly susceptible to surface poisoning by basic nitrogen heterocycles. The nitrogen lone pairs blanket the active metal surface, physically blocking the dissociative chemisorption of H₂ gas[4]. Solution: Add a Brønsted acid (such as Trifluoroacetic acid, TFA, or Acetic Acid) to the reaction solvent. The acid protonates the basic nitrogens, converting them into non-coordinating pyridinium/pyrrolium salts, thereby freeing the metal surface[5]. If the substrate is acid-sensitive, switch your catalyst to Rhodium on Alumina (Rh/Al₂O₃), which exhibits a much higher intrinsic tolerance for basic nitrogen functionalities[4].

Q3: During a direct C-H arylation of a pyrrolopyrimidine using an aryl iodide, the reaction dies after 1 hour despite using a protected substrate. Is this N-poisoning? A: No. If the substrate is protected, the likely culprit is halide poisoning. As the catalytic cycle turns over, iodide anions accumulate in the reaction mixture. Iodide is a strong, soft ligand that binds tightly to the soft Pd(II) center, displacing the phosphine ligands and halting the cycle[6]. Solution: Introduce a silver salt additive, such as Ag₂CO₃ or AgOTf. Silver acts as a halide scavenger, precipitating the iodide as insoluble AgI and keeping the palladium coordination sphere open for the next catalytic turnover[6].

Quantitative Mitigation Strategies

The following table summarizes field-validated strategies for overcoming catalyst poisoning in pyrrolopyrimidine workflows. Use this data to select the appropriate intervention based on your specific reaction type.

Reaction TypePrimary Poisoning MechanismMitigation StrategyRecommended Catalyst/Ligand SystemExpected Impact on Yield
Buchwald-Hartwig Amination N-coordination to Pd(II)Substrate ProtectionPd(OAc)₂ / BINAP + SEM-protected substrate+40-60% increase
Suzuki-Miyaura Coupling N-coordination to Pd(0)Steric ExclusionPd₂(dba)₃ / SPhos or XPhos+35-50% increase
Heterogeneous Hydrogenation Surface active site blockingNitrogen ProtonationPd/C + 1.1 eq TFA in EtOHRestores H₂ uptake to theoretical max
Direct C-H Arylation Iodide accumulationHalide ScavengingPd(OAc)₂ / PCy₃ + Ag₂CO₃ additivePrevents stalling; +30% increase
Validated Experimental Protocols
Protocol A: SEM-Protected Buchwald-Hartwig Amination

Causality Focus: This protocol utilizes SEM protection to electronically and sterically deactivate the pyrrole nitrogen, preventing off-cycle Pd-sequestration[2].

  • Substrate Preparation: Ensure your 4-chloropyrrolo[2,3-d]pyrimidine is fully SEM-protected at the N7 position. Purify via flash chromatography to remove any residual free-NH starting material, which acts as a potent catalyst poison.

  • Reaction Assembly: In an oven-dried Schlenk flask under argon, combine the SEM-protected pyrrolopyrimidine (1.0 eq), the desired amine (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.1 M concentration).

  • Heating & Self-Validation: Heat the mixture to 110 °C.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS after 1 hour. If the solution remains a homogeneous clear yellow/orange, the active Pd(0)Lₙ species is stable. The presence of a black precipitate combined with >80% unreacted starting material indicates ligand dissociation and poisoning (likely due to moisture or residual free-NH substrate).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove bulk palladium and salts, and concentrate under reduced pressure.

Protocol B: Acid-Mediated Hydrogenation of Pyrrolopyrimidines

Causality Focus: This protocol uses Brønsted acid to protonate basic nitrogens, preventing them from blanketing the heterogeneous metal surface[5].

  • Reaction Setup: Dissolve the pyrrolopyrimidine substrate (1.0 eq) in HPLC-grade Ethanol.

  • Acidification: Add 1.1 to 1.5 equivalents of Trifluoroacetic acid (TFA). Stir for 5 minutes to ensure complete protonation of the basic nitrogens.

  • Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C (10 wt% relative to substrate).

  • Hydrogenation & Self-Validation: Purge the vessel with H₂ gas (3 vacuum/H₂ cycles) and stir vigorously under a hydrogen balloon or in a Parr shaker (30-50 psi).

    • Self-Validation Checkpoint: Observe hydrogen uptake via a mass flow controller or burette. A sudden plateau in H₂ consumption before the theoretical volume is reached indicates surface poisoning. Adding an additional 0.5 eq of TFA should immediately resume H₂ uptake if basic nitrogen coordination was the root cause.

  • Workup: Purge the vessel with nitrogen. Filter the catalyst over a tightly packed Celite pad (do not let the pad run dry to avoid fire hazards). Neutralize the filtrate with saturated aqueous NaHCO₃ before extraction.

References
  • Catalyst poisoning - chemeurope.
  • Source: jmcct.
  • Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling Source: ACS Publications URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane Source: ACS Publications URL

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with Iodo-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the persistent issue of homocoupling, particularly when working with iodo-substituted heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic underpinnings of this side reaction to empower you to optimize your synthetic strategies effectively.

The Challenge: Homocoupling with Iodo-Substituted Heterocycles

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules.[1][2] However, the formation of homocoupling byproducts, where two molecules of the boronic acid reagent dimerize, is a frequent impediment to achieving high yields and purity.[3] This issue is particularly pronounced with iodo-substituted heterocycles. The high reactivity of the carbon-iodine bond, which typically facilitates a rapid oxidative addition (often the rate-limiting step), can paradoxically contribute to reaction pathways that favor homocoupling if not carefully controlled.[4][5]

This guide will delve into the causes of homocoupling and provide actionable strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of boronic acid homocoupling in Suzuki reactions?

A1: The primary driver of boronic acid homocoupling is the presence of Palladium(II) species in the reaction mixture.[6][7] This can occur through two main pathways:

  • Oxygen-Mediated Oxidation: Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[3][7]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt, such as Pd(OAc)₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This reaction also serves to reduce the Pd(II) to the catalytically active Pd(0), but at the cost of consuming the boronic acid.[3][6]

A simplified mechanism for Pd(II)-mediated homocoupling is illustrated below.

2 ArB(OH)2 2 ArB(OH)2 Pd(II) Pd(II) 2 ArB(OH)2->Pd(II) Transmetalation Ar-Pd(II)-Ar Ar-Pd(II)-Ar Pd(II)->Ar-Pd(II)-Ar Ar-Ar Ar-Ar Pd(0) Pd(0) Ar-Pd(II)-Ar->Ar-Ar Reductive Elimination Ar-Pd(II)-Ar->Pd(0)

Caption: Pd(II)-mediated homocoupling of boronic acids.

Q2: Why are iodo-substituted heterocycles particularly susceptible to promoting homocoupling?

A2: The high reactivity of the C-I bond in iodo-heterocycles leads to a very fast oxidative addition of the Pd(0) catalyst.[4][5] If the subsequent steps in the catalytic cycle, namely transmetalation and reductive elimination, are not equally fast, the concentration of the Ar-Pd(II)-I intermediate increases. This can lead to several issues:

  • Increased Opportunity for Side Reactions: A longer lifetime of the Ar-Pd(II)-I intermediate increases the probability of it engaging in undesired pathways.

  • Potential for Catalyst Decomposition: Some palladium intermediates can be unstable, leading to the formation of palladium black and a reduction in catalytic activity.

Furthermore, the electronic nature of the heterocycle itself plays a crucial role. Electron-deficient heterocycles (e.g., pyridine, pyrimidine) can have slower transmetalation rates, creating a bottleneck in the catalytic cycle.[4] The Lewis basic nitrogen atoms in some heterocycles can also coordinate to the palladium center, potentially inhibiting the reaction.

Q3: How does the choice of palladium precatalyst affect homocoupling?

A3: The choice between a Pd(0) and a Pd(II) precatalyst is critical.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often air-stable and convenient to handle. However, they require an in-situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid, directly leading to homocoupling.[6][7]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and do not require a reduction step involving the boronic acid, thereby minimizing a key pathway for homocoupling.[3] However, they can be more sensitive to air and moisture.

For reactions prone to homocoupling, starting with a Pd(0) source is generally recommended.

Q4: What is the role of phosphine ligands in minimizing homocoupling?

A4: Phosphine ligands are crucial for modulating the reactivity of the palladium catalyst.[2][8] For minimizing homocoupling with iodo-heterocycles, bulky, electron-rich phosphine ligands are highly recommended.[8]

  • Electron-Richness: Enhances the rate of oxidative addition, which is already fast with iodo-heterocycles, but more importantly, it can also accelerate the reductive elimination step.[2][9]

  • Steric Bulk: Promotes the formation of monoligated palladium species, which are often more active in the catalytic cycle. Bulky ligands also facilitate the reductive elimination step, which releases the desired product and regenerates the Pd(0) catalyst.[9]

Examples of effective ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky trialkylphosphines.[8]

Q5: Can the choice of base influence the extent of homocoupling?

A5: Yes, the base is not just a passive component. It plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[10] An inappropriate choice of base can lead to:

  • Slow Transmetalation: If the base is too weak, the transmetalation step can be slow, leading to a buildup of the Ar-Pd(II)-I intermediate and increasing the likelihood of side reactions.

  • Boronic Acid Decomposition: Some strong bases can promote the decomposition of sensitive boronic acids, including protodeboronation.

For many Suzuki couplings with heteroaryl iodides, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High levels of homocoupled byproduct 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. 3. Suboptimal ligand. 4. Inefficient transmetalation.1. Rigorous Degassing: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Perform the reaction under a positive pressure of inert gas.[6] 2. Switch to a Pd(0) Precatalyst: Use Pd(PPh₃)₄ or Pd₂(dba)₃.[3] 3. Ligand Screening: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[8] 4. Base Optimization: Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Low or no conversion 1. Catalyst deactivation. 2. Inefficient oxidative addition (less common with iodides). 3. Inhibition by the heterocycle. 4. Boronic acid decomposition (protodeboronation).1. Ensure Inert Atmosphere: See above. 2. Use a More Robust Ligand: Buchwald-type ligands can stabilize the catalyst.[8] 3. Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome activation barriers. 4. Use a Boronic Ester: Pinacol or MIDA esters are more stable towards protodeboronation.[7][11]
Formation of dehalogenated heterocycle 1. Presence of a hydrogen source. 2. Reductive dehalogenation pathway.1. Use Anhydrous Solvents: Ensure solvents are dry. 2. Optimize Ligand and Base: A well-tuned catalytic system can favor the cross-coupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of Iodo-Heterocycles

This protocol provides a robust starting point for the coupling of iodo-substituted heterocycles with arylboronic acids, incorporating best practices to minimize homocoupling.

Materials:

  • Iodo-heterocycle (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Inert gas (Argon or high-purity Nitrogen)

  • Oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the iodo-heterocycle, arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[6]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing

The removal of dissolved oxygen is paramount to preventing homocoupling.[6][12]

  • Freeze-Pump-Thaw (for highly sensitive reactions):

    • Place the solvent in a Schlenk flask with a stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Evacuate the flask under high vacuum.

    • Close the stopcock and thaw the solvent. You may see gas bubbles evolve.

    • Repeat this cycle at least three times.

  • Inert Gas Sparging (for general use):

    • Place the solvent in a flask with a gas inlet and outlet.

    • Bubble a steady stream of Argon or Nitrogen through the solvent for at least 30 minutes.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway, as well as a troubleshooting workflow.

cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OA Ar-Pd(II)-I(L_n) Pd0->OA Oxidative Addition (Ar-I) PdII Pd(II) Pd0->PdII Oxidation (O2) TM Ar-Pd(II)-Ar'(L_n) OA->TM Transmetalation (Ar'B(OH)2 + Base) Product Ar-Ar' TM->Product Reductive Elimination Product->Pd0 Homocoupling_Product Ar'-Ar' PdII->Homocoupling_Product 2 Ar'B(OH)2

Caption: Suzuki-Miyaura cycle vs. homocoupling.

Start High Homocoupling Observed Degassed Is the reaction rigorously degassed? Start->Degassed Pd_Source Are you using a Pd(II) precatalyst? Degassed->Pd_Source Yes Improve_Degassing Improve degassing procedure (Protocol 2) Degassed->Improve_Degassing No Ligand Is the ligand optimal? Pd_Source->Ligand No Switch_Pd0 Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3) Pd_Source->Switch_Pd0 Yes Boronic_Acid Are you using a boronic acid? Ligand->Boronic_Acid Yes Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Ligand->Screen_Ligands No Use_Ester Consider using a boronic ester (pinacol or MIDA) Boronic_Acid->Use_Ester Yes Success Homocoupling Minimized Boronic_Acid->Success No Improve_Degassing->Start Switch_Pd0->Start Screen_Ligands->Start Use_Ester->Start

Caption: Troubleshooting workflow for homocoupling.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV, 2016. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 2024. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv, 2024. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. The Doyle Group - UCLA, 2023. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules, 2022. [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]

  • Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. Journal of Combinatorial Chemistry, 2008. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2023. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 2020. [Link]

  • Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/ K2CO3 in Water under Air Atmosphere. Ingenta Connect, 2008. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022. [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 2007. [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. YouTube. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 2014. [Link]

  • Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium. Topics in Catalysis, 2011. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 2023. [Link]

Sources

Validation & Comparative

Mass Spectrometry Analysis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Guide to Ionization and Fragmentation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) is a heavily functionalized fused heterocyclic building block. It serves as a critical intermediate in the development of advanced therapeutics, including MAP4K4 inhibitors for cardiac injury[1] and novel agents targeting mitochondrial one-carbon metabolism (SHMT2) in oncology[2].

Analyzing this compound via mass spectrometry (MS) presents a unique analytical paradigm. The dual presence of chlorine and iodine on a rigid, planar aromatic system directly influences its ionization efficiency, polarity, and gas-phase fragmentation kinetics. This guide objectively compares analytical strategies to optimize the MS detection and quantitation of this specific scaffold, providing drug development professionals with a robust framework for method development.

Ionization Source Comparison: ESI vs. APCI

The first critical decision in liquid chromatography-mass spectrometry (LC-MS) method development is selecting the appropriate ionization source. While Electrospray Ionization (ESI) is the industry standard for polar pharmaceuticals, the heavy halogenation of 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine reduces its overall polarity, making Atmospheric Pressure Chemical Ionization (APCI) a highly competitive, and sometimes superior, alternative[3].

Causality of Ionization: ESI relies on solution-phase charge transfer and solvent evaporation, which can be heavily suppressed by co-eluting matrix components. In contrast, APCI utilizes gas-phase ion-molecule reactions initiated by a corona discharge[4]. Because the pyrrolopyrimidine core is thermally stable and moderately non-polar, APCI can efficiently protonate the pyrimidine nitrogens in the gas phase while demonstrating significant resistance to matrix suppression[5].

Table 1: Comparative Performance of Ionization Sources
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Scientific Causality
Ionization Mechanism Liquid-phase ion desorptionGas-phase chemical ionizationESI requires pre-formed ions in solution; APCI protonates vaporized neutral molecules[5].
Matrix Effects High susceptibilityLow susceptibilityAPCI's gas-phase reaction is less affected by non-volatile salts and endogenous phospholipids[4].
Scaffold Efficiency ModerateHighThe non-polar nature of the di-halogenated core favors vaporization and gas-phase protonation[3].
Flow Rate Optimum 0.1 - 0.4 mL/min0.5 - 1.0 mL/minAPCI requires higher flow rates to generate sufficient reactant gas for the corona discharge[4].

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion (m/z 280.0 for the


Cl monoisotopic mass) is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation hierarchy is strictly governed by bond dissociation energies.

Causality of Fragmentation:

  • Primary Cleavage (Loss of Iodine): The C-I bond is the weakest in the molecule. Upon collision with the neutral gas (e.g., Argon), the most rapid and abundant fragmentation is the homolytic or heterolytic cleavage of iodine, resulting in a loss of 126.9 Da to yield the [M+H-I]+ fragment at m/z 153.0.

  • Secondary Cleavage (Loss of Chlorine): Subsequent energy deposition leads to the cleavage of the stronger C-Cl bond, losing 35.0 Da to yield the[M+H-I-Cl]+ fragment at m/z 118.0.

  • Ring Fission: At elevated collision energies, the destabilized pyrrolopyrimidine core undergoes characteristic pyrimidine ring opening and loss of HCN[6].

Fragmentation_Pathway M Parent Ion [M+H]+ m/z 280.0 M_I Fragment [M+H-I]+ m/z 153.0 M->M_I -I (126.9 Da) M_Cl Fragment [M+H-Cl]+ m/z 245.0 M->M_Cl -Cl (35.0 Da) M_I_Cl Fragment [M+H-I-Cl]+ m/z 118.0 M_I->M_I_Cl -Cl (35.0 Da) M_Cl->M_I_Cl -I (126.9 Da) Ring Pyrimidine Fission m/z < 100 M_I_Cl->Ring Ring Cleavage

Caption: Collision-induced dissociation (CID) fragmentation pathway of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine.

Mass Analyzer Selection: HRMS vs. Triple Quadrupole

The choice of mass analyzer dictates the analytical endpoint. For structural confirmation of synthesized batches, High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap is mandatory. The exact mass of [C6H4ClIN3]+ is 279.9138 Da. HRMS resolves the critical


Cl/

Cl isotopic envelope, proving structural integrity without ambiguity[3]. Conversely, for pharmacokinetic profiling in biological matrices, Triple Quadrupole (QqQ) systems operated in MRM mode offer superior sensitivity and dynamic range.
Table 2: Mass Analyzer Comparison
Analyzer TypeResolution / Mass AccuracyPrimary ApplicationLimit of Quantitation (LOQ)
HRMS (Q-TOF/Orbitrap) > 30,000 FWHM / < 2 ppmMetabolite ID, Exact Mass Confirmation~1-5 ng/mL
Triple Quadrupole (QqQ) Unit Resolution (~0.7 Da)High-throughput PK Quantitation (MRM)< 0.1 ng/mL

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, the following protocol incorporates a self-validating quality control mechanism based on the natural isotopic distribution of chlorine.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma containing the analyte. Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile effectively denatures plasma proteins and precipitates them. Removing these proteins and endogenous phospholipids is critical to preventing ion suppression in the MS source.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic mobile phase ensures that the basic nitrogens of the pyrimidine ring are pre-protonated in solution, maximizing[M+H]+ yield prior to desolvation.

Step 3: MS Tuning and Self-Validation

  • Action: Infuse a 1 µg/mL neat standard solution into the MS. Optimize the Declustering Potential (DP) to maximize the m/z 280.0 peak.

  • Self-Validating QC: Simultaneously monitor m/z 282.0. The system is validated only if the ratio of m/z 280.0 to m/z 282.0 is strictly 3:1 (reflecting the natural

    
    Cl/
    
    
    
    Cl abundance). Any deviation indicates isobaric interference or source-induced degradation.
  • Action: Ramp the Collision Energy (CE) to maximize the transition m/z 280.0

    
     153.0 (Quantifier) and m/z 280.0 
    
    
    
    118.0 (Qualifier).

LCMS_Workflow Prep Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Prep->LC Ion Ionization (APCI / ESI) LC->Ion MS Mass Analyzer (QqQ or HRMS) Ion->MS Data Data Processing (Isotope QC & MRM) MS->Data

Caption: Step-by-step LC-MS/MS workflow for analyzing halogenated pyrrolopyrimidines.

References

  • WO2019073253A1 - Map4k4 inhibitors - Google Patents . Source: Google Patents.1

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - MDPI . Source: MDPI.3

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC . Source: National Institutes of Health (NIH). 2

  • Electrospray and APCI Mass Analysis - AxisPharm . Source: AxisPharm. 4

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC . Source: National Institutes of Health (NIH). 5

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing . Source: Scientific & Academic Publishing. 6

Sources

X-Ray Crystal Structures of Pyrrolo[3,2-d]pyrimidine Derivatives: A Comparison Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Pyrrolo[3,2-d]pyrimidine Scaffold

In the landscape of targeted oncology and kinase inhibitor development, the pyrrolo[3,2-d]pyrimidine core has emerged as a highly privileged pharmacophore. Functioning as an ATP-competitive hinge binder, this scaffold mimics the adenine ring of ATP, allowing it to anchor deeply within the kinase domain of targets such as EGFR, HER2, and MAP4K4 [1].

For medicinal chemists, the selection of the right synthetic building block is the most critical variable in Structure-Based Drug Design (SBDD). 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1448695-71-3) stands out as the premier starting material. The presence of orthogonal reactive sites—a highly electrophilic C4-chloride and a cross-coupling-ready C7-iodide—enables the rapid, regiospecific generation of diverse inhibitor libraries [3]. By analyzing the X-ray crystal structures of these derivatives bound to mutant kinases, researchers can rationally design molecules that overcome clinical resistance mechanisms, such as the EGFR T790M gatekeeper mutation [2].

Objective Comparison of Pyrrolo-Pyrimidine Building Blocks

To understand why the 4-chloro-7-iodo derivative is the industry standard, we must compare it against its structural alternatives. The causality behind this preference lies in the fundamental principles of organometallic chemistry: iodine undergoes oxidative addition with Palladium(0) significantly faster than bromine. This kinetic advantage permits milder cross-coupling conditions, preventing the thermal degradation of sensitive functional groups installed during earlier synthetic steps.

Table 1: Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Intermediates
Building BlockC4 Reactivity (SNAr)C7 Reactivity (Pd-Catalyzed)Primary ApplicationSBDD Advantage
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine HighNone (Requires late-stage halogenation)Simple hinge bindersMinimal steric bulk; good for establishing baseline hinge affinity.
4-Chloro-7-bromo-5H-pyrrolo[3,2-d]pyrimidine HighModerate (Requires high temp, e.g., 110 °C)Robust, heat-stable derivativesCheaper raw material; suitable for simple aryl boronic acids.
4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine HighExcellent (Mild temp, e.g., 60-80 °C)Complex, highly functionalized inhibitorsOptimal for late-stage diversification ; enables precise targeting of the gatekeeper pocket.

Mechanistic Insights from X-Ray Crystallography

X-ray crystallography provides the definitive, self-validating proof of target engagement. When 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine derivatives (such as analogs of TAK-285) are co-crystallized with the EGFR T790M/L858R double mutant , the structural data reveals exactly how the scaffold evades resistance [2].

  • Hinge Region Anchoring: The pyrimidine nitrogens act as hydrogen bond acceptors (interacting with Met793), while the pyrrole NH acts as a critical hydrogen bond donor (interacting with Pro794).

  • Gatekeeper Interaction: The substituent installed at the C7 position (derived from the original iodine atom) projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. By tuning the size of the C7 substituent, chemists can exploit the enlarged pocket created by the T790M mutation, achieving mutant-selective inhibition.

HingeBinding Core Pyrrolo[3,2-d]pyrimidine Core N1 Pyrimidine Nitrogens (H-bond Acceptor) Core->N1 NH Pyrrole NH (H-bond Donor) Core->NH C4 C4 Substituent (Solvent Channel) Core->C4 C7 C7 Substituent (Gatekeeper Pocket) Core->C7 EGFR EGFR T790M/L858R Kinase Domain N1->EGFR Met793 Interaction NH->EGFR Pro794 Interaction C4->EGFR Overcomes Steric Clash C7->EGFR T790M Selectivity

Mechanistic binding logic of pyrrolo[3,2-d]pyrimidine derivatives in the EGFR hinge region.

Table 2: Representative X-Ray Crystallographic Parameters (EGFR T790M/L858R Complex)
ParameterTypical ValueStructural Implication
Resolution 2.05 ÅHigh confidence in the atomic coordinates of the C7-substituent.
R-free / R-work 0.260 / 0.210Indicates a highly refined, trustworthy structural model.
Gatekeeper Distance 3.2 - 3.5 ÅConfirms optimal van der Waals packing between the C7-aryl group and Met790.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize built-in validation checkpoints.

Workflow A: Orthogonal Synthesis of Disubstituted Derivatives

Objective: Synthesize a C4-amino, C7-aryl derivative from 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine [3].

  • C4 SNAr Substitution:

    • Procedure: Dissolve 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and the desired aniline (1.2 eq) in n-butanol. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at 90 °C for 4 hours.

    • Causality: The electron-withdrawing nature of the pyrimidine ring makes the C4-chloride highly susceptible to nucleophilic attack, leaving the C7-iodide untouched.

    • Validation Checkpoint: Perform LC-MS. The reaction is complete when the starting material peak disappears and the [M+H]+ peak corresponding to the C4-substituted, C7-iodo intermediate dominates (>95% purity).

  • C7 Suzuki-Miyaura Coupling:

    • Procedure: To the purified intermediate, add the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed 4:1 Dioxane/H2O mixture. Heat to 80 °C for 6 hours.

    • Validation Checkpoint: Analyze via 1H-NMR. The successful coupling is validated by the disappearance of the characteristic iodine-adjacent C6-proton shift and the emergence of new aromatic multiplet signals.

Workflow B: Co-Crystallization with EGFR Kinase Domain

Objective: Obtain high-resolution X-ray diffraction data of the synthesized derivative bound to EGFR.

  • Protein-Ligand Complex Formation:

    • Procedure: Incubate purified recombinant EGFR T790M/L858R kinase domain (10 mg/mL in 20 mM Tris pH 8.0, 200 mM NaCl, 2 mM DTT) with a 1.5-fold molar excess of the synthesized ligand (dissolved in 100% DMSO) for 2 hours on ice.

    • Validation Checkpoint: Conduct a Thermal Shift Assay (TSA). A positive shift in melting temperature (ΔTm > 2.5 °C) validates that the ligand has successfully bound and stabilized the folded kinase domain.

  • Hanging-Drop Vapor Diffusion:

    • Procedure: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically 20-25% PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M ammonium sulfate). Seal over the reservoir and incubate at 20 °C.

    • Validation Checkpoint: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Successful diffraction at a synchrotron source yielding a resolution of < 2.5 Å validates the protocol.

SBDD A 4-Chloro-7-iodo-5H- pyrrolo[3,2-d]pyrimidine B C4 SNAr Substitution (Amine/Aniline) A->B Step 1 (Regioselective) C C7 Suzuki/Sonogashira Coupling B->C Step 2 (Pd-Catalyzed) D Lead Derivative Synthesis C->D Yields E Co-Crystallization with EGFR/HER2 D->E Protein-Ligand Complex F X-Ray Structure Analysis E->F Diffraction G Hinge Binding & Gatekeeper Interaction F->G SBDD Insights G->A Iterative Optimization

Workflow for SBDD using 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine derivatives.

Conclusion

When designing next-generation kinase inhibitors, the choice of the core building block dictates the efficiency of the entire SBDD cycle. 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine provides an unmatched balance of hinge-binding fidelity and synthetic tractability. By leveraging its orthogonal reactivity, researchers can rapidly synthesize derivatives, validate their binding via X-ray crystallography, and iteratively optimize their interactions with complex mutant kinases.

References

  • Design and synthesis of novel human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors bearing a pyrrolo[3,2-d]pyrimidine scaffold. Journal of Medicinal Chemistry URL:[Link]

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters URL:[Link]

  • WO2019073253A1 - Map4k4 inhibitors.

Efficacy of Palladium Catalysts for Regioselective Cross-Coupling of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Strategic Value of the Scaffold

The molecule 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a highly functionalized deazapurine isostere that serves as a cornerstone in modern medicinal chemistry. Its rigid heteroaromatic framework is extensively utilized in the development of kinase-targeted therapeutics (such as MAP4K4 inhibitors) and nucleoside analogs[1][2].

The synthetic utility of this scaffold lies in its dihalogenated nature. The presence of both a chlorine atom at the C4 position (pyrimidine ring) and an iodine atom at the C7 position (pyrrole ring) presents an opportunity for orthogonal, site-specific functionalization. However, achieving strict regiocontrol during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) requires precise catalyst selection to prevent competitive bis-coupling or unwanted protodehalogenation.

Mechanistic Causality: The Basis of Regioselectivity

In dihalogenated heteroarenes, regioselectivity is fundamentally driven by the kinetics of the oxidative addition step in the palladium catalytic cycle. The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol). Consequently, a properly tuned Pd(0) active species will undergo oxidative addition at the C7–I bond orders of magnitude faster than at the C4–Cl bond.

If a highly reactive, unhindered catalyst is used at elevated temperatures, the catalyst may "overshoot" and begin inserting into the C4–Cl bond after the C7 position is consumed, leading to complex mixtures. Therefore, the choice of phosphine ligand is critical to stabilizing the Pd intermediate and controlling the reaction rate.

G Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition (Kinetically favored at C7-I) Pd0->OxAdd 4-Cl-7-I-Scaffold Transmet Transmetalation (Boronic Acid / Base) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) Transmet->RedElim Halide Exchange RedElim->Pd0 Catalyst Regeneration Product 7-Aryl-4-chloro-5H- pyrrolo[3,2-d]pyrimidine RedElim->Product Cross-Coupled Product

Caption: Regioselective catalytic cycle demonstrating preferential oxidative addition at the C7-I bond.

Comparative Analysis of Palladium Catalysts

To objectively evaluate catalyst efficacy for the Suzuki-Miyaura coupling of 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine with standard aryl boronic acids, we must compare three distinct catalytic systems. The data below synthesizes expected performance metrics based on established pyrrolopyrimidine methodologies[3][4].

A. Pd(PPh₃)₄ (Tetrakis)
  • Mechanism & Efficacy: The classic monodentate triphenylphosphine system. While effective for simple, electron-rich boronic acids, it requires higher thermal energy to drive the catalytic cycle.

  • Drawback: Prolonged heating often leads to competitive protodehalogenation at the C4 position or thermal degradation of the catalyst, resulting in moderate yields.

B. Pd(dppf)Cl₂
  • Mechanism & Efficacy: Utilizing the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, this catalyst features a large bite angle (99°). This geometry accelerates reductive elimination while sterically shielding the Pd center from over-inserting into the C4–Cl bond.

  • Advantage: It is the industry standard for this specific scaffold, providing near-perfect regioselectivity and high yields even with sterically hindered boronic acids[5].

C. Pd₂(dba)₃ / XPhos
  • Mechanism & Efficacy: A Buchwald-type dialkylbiaryl phosphine system. XPhos creates a highly active, electron-rich Pd center capable of coupling at room temperature or mildly elevated temperatures.

  • Advantage: Ideal for extremely challenging, electron-deficient boronic acids. However, its high reactivity requires strict stoichiometric control to prevent C4-Cl activation.

Quantitative Performance Summary
Catalyst SystemLigand TypeTypical LoadingOptimal TempReaction TimeC7 RegioselectivityAvg. Yield
Pd(PPh₃)₄ Monodentate5 - 10 mol%90 - 100 °C12 - 18 hGood (~85%)60 - 70%
Pd(dppf)Cl₂ Bidentate3 - 5 mol%80 - 90 °C4 - 8 hExcellent (>98%)85 - 95%
Pd₂(dba)₃ / XPhos Buchwald1 - 3 mol%25 - 60 °C2 - 6 hVery Good (~95%)80 - 90%

Data synthesized from analogous cross-coupling optimizations on dihalogenated purine isosteres and MAP4K4 inhibitor synthesis protocols.

Self-Validating Experimental Protocol: Pd(dppf)Cl₂ Catalyzed Suzuki Coupling

The following methodology details a robust, self-validating protocol for the regioselective C7-arylation of 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine using Pd(dppf)Cl₂. Every step is designed with built-in causality to ensure scientific integrity.

Materials Required
  • Substrate: 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv)

  • Reagent: Aryl boronic acid (1.1 equiv) — Slight excess ensures complete consumption of the iodide without risking C4 over-coupling.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.5 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Reaction Assembly & Degassing (Causality: Prevent Pd oxidation): In a Schlenk flask or microwave vial, combine the pyrrolopyrimidine substrate and the aryl boronic acid in 1,4-dioxane. Sparge the solution with dry Nitrogen or Argon for 10 minutes. Oxygen must be removed because it rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Base Addition (Causality: Enable transmetalation): Add the 2M aqueous K₂CO₃ solution. The biphasic nature (Dioxane/Water) is crucial; the water dissolves the base, which is required to form the reactive "ate" complex with the boronic acid, thereby facilitating the transmetalation step.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of inert gas. Seal the vessel.

  • Thermal Activation & Monitoring (IPC): Heat the reaction to 80 °C. Monitor the reaction via LC-MS or TLC (typically 4-6 hours). Self-Validation: LC-MS should show the disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass, with the isotopic signature of a single chlorine atom remaining (a 3:1 ratio of M : M+2 peaks), confirming that the C4-Cl bond is intact.

  • Quenching & Workup: Cool to room temperature. Dilute with Ethyl Acetate and Water. Filter the biphasic mixture through a pad of Celite to remove precipitated palladium black. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the aryl group) to isolate the pure 7-aryl-4-chloro derivative.

Workflow Prep 1. Solvent Degassing (Removes O2 to protect Pd) Mix 2. Reagent Assembly (Substrate + Boronic Acid + Base) Prep->Mix Cat 3. Catalyst Addition (Pd(dppf)Cl2 under Argon) Mix->Cat Heat 4. Heating & IPC (80°C, LC-MS Monitoring) Cat->Heat Workup 5. Celite Filtration & Workup (Removes Pd black) Heat->Workup Purify 6. Flash Chromatography (Isolates pure C7-adduct) Workup->Purify

Caption: Step-by-step experimental workflow for regioselective Suzuki coupling.

Conclusion

For the functionalization of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, achieving high regioselectivity at the C7 position is paramount. While highly active Buchwald ligands and standard Pd(PPh₃)₄ have their niche applications, Pd(dppf)Cl₂ remains the most efficacious catalyst. Its bidentate structure provides the perfect balance of steric shielding and electronic activation, ensuring rapid oxidative addition at the C-I bond while completely preserving the synthetically valuable C4-Cl bond for downstream modifications.

References

  • Map4k4 inhibitors (WO2019073253A1). Google Patents.
  • Reagent Grade 4-Chloro-7-iodo-5H-pyrrolo (3,2-d) pyrimidine (1448695-71-3). IndiaMART. Retrieved from[Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI / PMC. Retrieved from[Link]

Sources

Comparative Guide: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted therapeutics, I frequently evaluate heterocyclic scaffolds for kinase inhibitor design. The purine bioisosteres, specifically the pyrrolopyrimidines, are foundational in modern drug discovery. The positional shift of a single nitrogen atom between pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine fundamentally alters the electronic landscape, hydrogen-bonding vectors, and steric profile of the molecule.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic causality, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate them.

Structural & Mechanistic Foundations

To understand the divergent applications of these two scaffolds, we must analyze the causality behind their structural differences. Both are deazapurines, but the position of the carbon substitution dictates their interaction with the kinase hinge region.

Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)

In this scaffold, the nitrogen at position 7 of the purine ring is replaced by a carbon atom. Under IUPAC numbering for the bicyclic system, the pyrrolic N-H is located at position 7.

  • Mechanistic Causality : The N-H at position 7 acts as an optimal hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically mimicking the adenine ring of ATP). This scaffold is heavily utilized in FDA-approved ATP-competitive Type I inhibitors[1]. Furthermore, recent SAR studies have demonstrated that the pyrrolo[2,3-d]pyrimidine core provides an ideal vector to overcome the C797S mutation in EGFR triple mutants by facilitating secondary hinge interactions[2].

Pyrrolo[3,2-d]pyrimidine (9-Deazapurine)

Here, the nitrogen at position 9 of the purine ring is replaced by carbon, shifting the pyrrolic N-H to position 5 (IUPAC numbering).

  • Mechanistic Causality : This isomeric shift significantly alters the hydrogen bond donor vector. This alteration is strategically deployed to evade steric clashes with mutated gatekeeper residues or to stabilize inactive kinase conformations (DFG-out). For instance, pyrrolo[3,2-d]pyrimidine derivatives have been successfully designed as highly selective Type II inhibitors for the Kinase Insert Domain Receptor (KDR)[3], HER2/EGFR dual inhibitors[4], and potent dual inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)[5].

Visualizing the Design Workflow and Signaling Impact

SAR_Workflow Target Target Identification (e.g., Kinase Mutations) Scaffold Scaffold Selection Target->Scaffold P23D Pyrrolo[2,3-d]pyrimidine (7-deazapurine) Optimal Hinge Binding Scaffold->P23D P32D Pyrrolo[3,2-d]pyrimidine (9-deazapurine) Altered H-Bond Vector Scaffold->P32D SAR SAR Optimization (Substituent Effects) P23D->SAR Type I Inhibitors P32D->SAR Type II / Resistance Lead Lead Candidate (In vivo Efficacy) SAR->Lead

Workflow for rational kinase inhibitor design using pyrrolopyrimidine scaffolds.

Signaling_Pathway Ligand Extracellular Ligand (EGF / Cytokines) Receptor Kinase Receptor (EGFR / JAK) Ligand->Receptor Activation Downstream Signal Transduction (STAT / PI3K / AKT) Receptor->Downstream Phosphorylation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Receptor ATP Competition Response Cell Proliferation & Tumor Survival Downstream->Response Gene Expression

Mechanism of action of pyrrolopyrimidine inhibitors in kinase signaling pathways.

Comparative Pharmacological Profiles

The following table synthesizes quantitative performance data across various targets, illustrating how the structural nuances of each scaffold translate to biochemical potency.

ScaffoldCommon NomenclatureKey Target(s)Representative CompoundBiochemical IC₅₀Clinical Status
Pyrrolo[2,3-d]pyrimidine 7-deazapurineJAK1 / JAK2Ruxolitinib3.3 nM (JAK1)FDA Approved[1]
Pyrrolo[2,3-d]pyrimidine 7-deazapurineEGFR (C797S Triple Mutant)Compound 31r< 1.0 nMPreclinical[2]
Pyrrolo[3,2-d]pyrimidine 9-deazapurineKDR (VEGFR2)Compound 2018.0 nMPreclinical[3]
Pyrrolo[3,2-d]pyrimidine 9-deazapurineHER2 / EGFRCompound 2cb11.0 nM (HER2)Preclinical[4]
Pyrrolo[3,2-d]pyrimidine 9-deazapurineTS / DHFRCompound 446.0 nM (TS)Preclinical[5]

Experimental Workflows: Self-Validating Evaluation System

To ensure scientific integrity, any hit derived from these scaffolds must be evaluated through a self-validating orthogonal workflow. This prevents false positives driven by off-target cytotoxicity. The protocol below establishes causality between target engagement and phenotypic response.

Step 1: Biochemical Target Engagement (Primary Screen)
  • Objective : Establish direct, cell-free ATP-competitive inhibition.

  • Methodology :

    • Incubate recombinant kinase (e.g., EGFR WT or mutant) with varying concentrations of the pyrrolopyrimidine compound in a buffer containing ATP and a synthetic peptide substrate.

    • Utilize an ADP-Glo™ or FRET-based assay to quantify the amount of ADP produced (inversely proportional to kinase inhibition).

    • Calculate the biochemical IC₅₀ using non-linear regression.

Step 2: Cellular Phenotypic Assay (Secondary Screen)
  • Objective : Confirm cell permeability and mutant selectivity.

  • Methodology :

    • Utilize Ba/F3 engineered cell lines. Causality Note: Ba/F3 cells are IL-3 dependent. Engineering them to express a mutant kinase (e.g., EGFR L858R/T790M/C797S) makes their survival dependent solely on that kinase, isolating the target from complex human cancer genetic backgrounds.

    • Treat the engineered Ba/F3 cells with the compound for 72 hours.

    • Measure cell viability using CellTiter-Glo®. A true hit must demonstrate a highly selective GI₅₀ for the mutant cell line over the wild-type counterpart[2].

Step 3: Mechanistic Target Modulation (Tertiary Screen)
  • Objective : Close the validation loop by proving that cell death is caused by target inhibition.

  • Methodology :

    • Treat target cancer cells (e.g., PC-9) with the compound at 0.1x, 1x, and 10x the cellular GI₅₀ for 2-4 hours.

    • Lyse the cells and perform Western Blotting for both total and phosphorylated downstream targets (e.g., p-EGFR, p-ERK, p-STAT).

    • Validation Check: If a compound exhibits a low cellular GI₅₀ in Step 2 but fails to inhibit target phosphorylation in Step 3, it is flagged as a non-specific cytotoxic agent. True pyrrolopyrimidine kinase inhibitors will show dose-dependent ablation of the phosphorylation signal.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations, ACS Publications. 2

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies, MDPI. 3

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades, MDPI. 1

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors, NIH. 5

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy, PubMed. 4

Sources

Safety Operating Guide

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS 1448695-71-3): Comprehensive Safety, Handling, and Disposal Protocol

Operational Context & Causality

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a halogenated fused heterocycle critical to medicinal chemistry, particularly in the synthesis of kinase inhibitors (such as MAP4K4 inhibitors) and nucleoside analogs[1][2]. As detailed by , the molecule features both chlorine and iodine substituents on an electron-deficient bicyclic ring system, making it highly versatile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig)[1].

However, this same high electrophilic reactivity makes it inherently hazardous. It can readily alkylate cellular nucleophiles, leading to its classification as a Class 6.1 Toxic Solid[3]. Improper disposal poses severe environmental and occupational risks. Pouring this chemical down the sink or using standard bio-binning is strictly prohibited; the high halogen content requires specialized high-temperature incineration to prevent the release of toxic, corrosive gases.

Physicochemical & Hazard Profile

To design an effective disposal strategy, operators must first analyze the quantitative hazard data of the compound. According to the safety data provided by , the following parameters dictate its handling[3]:

PropertySpecification / Value
Chemical Name 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
CAS Number 1448695-71-3
Molecular Formula C6H3ClIN3
Molecular Weight 279.47 g/mol
Physical State Off-white to light-colored crystalline solid
Hazard Class 6.1 (Toxic Substances)
UN Number UN 2811 (Toxic solid, organic, n.o.s.)
GHS Pictogram GHS06 (Skull and crossbones)
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

Disposal Methodology & Causality

The Causality of Halogenated Waste Disposal: Standard biological or non-halogenated organic waste disposal methods fail here. Combustion of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine generates equimolar amounts of hydrogen chloride (HCl) and hydrogen iodide (HI) gases, alongside nitrogen oxides (NOx)[4]. If incinerated in a standard facility lacking alkaline scrubbers, these gases will cause severe corrosion to the incinerator flue and release toxic acid rain precursors into the atmosphere.

Step-by-Step Disposal Protocol:

  • Source Segregation:

    • Solid Waste: Collect unreacted powder, contaminated weighing paper, and empty vials in a dedicated, chemically resistant High-Density Polyethylene (HDPE) container.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., THF or DMF from cross-coupling reactions), collect the solution in a carboy explicitly designated for "Halogenated Organic Solvents." Do not mix with non-halogenated solvents to prevent exceeding the incinerator's maximum halogen load.

  • Regulatory Labeling: Affix a GHS-compliant label indicating "Hazardous Waste - Halogenated Organic Solid (Toxic)", CAS 1448695-71-3, UN 2811, and the GHS06 pictogram[3].

  • High-Temperature Incineration: Transfer the waste to a licensed hazardous waste facility. The facility must utilize a dual-chamber incinerator. The primary chamber operates at >850°C to volatilize the organics, while the secondary chamber operates at >1100°C with a minimum 2-second residence time to ensure complete destruction of the heteroaromatic ring.

  • Flue Gas Scrubbing (Self-Validating Step): The incinerator must be equipped with a wet alkaline scrubber (using NaOH or Ca(OH)2). The continuous monitoring of the scrubber effluent pH ensures that all generated HCl and HI are successfully neutralized into harmless NaCl and NaI salts. A drop in effluent pH immediately signals a failure in the neutralization system.

WasteSegregation Start 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (THF/DMF Solutions) Start->Liquid Container1 HDPE Solid Waste Bin (Halogenated) Solid->Container1 Container2 Halogenated Solvent Carboy Liquid->Container2 Labeling GHS06 Labeling UN 2811, Class 6.1 Container1->Labeling Container2->Labeling Incineration High-Temp Incineration (>1100°C) with Scrubber Labeling->Incineration

Caption: Operational workflow for the segregation and disposal of halogenated pyrrolopyrimidine waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required due to the compound's H331 (Toxic if inhaled) and H311 (Toxic in contact with skin) classifications[3].

Step-by-Step Spill Response:

  • Evacuation & PPE: Evacuate personnel from the immediate area. Responders must don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and a chemically resistant lab coat.

  • Containment: Do not dry sweep, as this generates toxic airborne dust. Gently cover the spilled powder with moistened absorbent pads (using water or a low-volatility solvent like isopropanol) to suppress aerosolization.

  • Collection: Carefully scoop the moistened solid and pads using a non-sparking plastic spatula and place them into a sealable hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a compatible organic solvent (e.g., ethanol or acetone) to dissolve residual traces of the pyrimidine, followed by a thorough wash with anionic detergent and water.

  • Validation of Decontamination (Self-Validating Step): Because the conjugated pyrrolopyrimidine ring strongly absorbs ultraviolet light, use a handheld UV lamp (254 nm) to inspect the spill site. The absence of dark, UV-absorbing spots on the benchtop visually validates that the decontamination process is complete.

IncinerationPathway Waste Halogenated Waste (C6H3ClIN3) Combustion Primary Combustion (850°C) Waste->Combustion Heat Secondary Secondary Chamber (>1100°C) Complete Oxidation Combustion->Secondary Volatiles Gases Flue Gases (CO2, H2O, HCl, HI, NOx) Secondary->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Flow Exhaust Clean Exhaust & Neutralized Salts (NaCl, NaI) Scrubber->Exhaust Neutralization

Caption: Chemical degradation and scrubber neutralization pathway during incineration.

References

  • IndiaMART. (n.d.). Reagent Grade 4-Chloro-7-iodo-5H-pyrrolo (3,2-d) pyrimidine (1448695-71-3). Retrieved from[Link]

Sources

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